Technical Documentation Center

2,4-Diazaspiro[5.5]undecane-1,3,5-trione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,4-Diazaspiro[5.5]undecane-1,3,5-trione
  • CAS: 52-44-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2,4-Diazaspiro[5.5]undecane-1,3,5-trione: Core Structure, Properties, and Synthetic Landscape

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the heterocyclic scaffold, 2,4-diazaspiro[5.5]undecane-1,3,5-trione. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the heterocyclic scaffold, 2,4-diazaspiro[5.5]undecane-1,3,5-trione. This guide delves into the fundamental chemical structure, established physical properties, and the broader synthetic and applicative context gleaned from its numerous derivatives.

This guide offers a detailed examination of 2,4-diazaspiro[5.5]undecane-1,3,5-trione, a spirocyclic compound featuring a barbiturate-like ring fused to a cyclohexane moiety. While this core structure serves as a foundational building block, much of its documented scientific exploration lies in the synthesis and characterization of its substituted analogues. This guide will distinguish between the known properties of the parent compound and the inferred potential derived from its extensive family of derivatives, providing a nuanced understanding for researchers in medicinal chemistry and materials science.

Core Molecular Structure and Physicochemical Properties

2,4-Diazaspiro[5.5]undecane-1,3,5-trione is a heterocyclic compound with the systematic IUPAC name 2,4-diazaspiro[5.5]undecane-1,3,5-trione. It is also known by other names such as cyclohexane-spiro-barbituric acid. The defining feature of this molecule is the spirocyclic junction at the C5 position of the barbiturate ring and the C1 position of the cyclohexane ring. This imparts a rigid, three-dimensional architecture to the molecule.

The fundamental properties of the unsubstituted core compound are summarized below:

PropertyValueSource(s)
Molecular Formula C₉H₁₂N₂O₃[1]
Molecular Weight 196.21 g/mol [1]
CAS Number 52-44-8[2]
Melting Point 288 °C[1]
SMILES O=C1NC(=O)C2(CCCCC2)C(=O)N1[1]
InChIKey NBLIVIWUPTWDMD-UHFFFAOYSA-N[1]

dot graph "2_4_diazaspiro_5_5_undecane_1_3_5_trione" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

} Chemical structure of 2,4-diazaspiro[5.5]undecane-1,3,5-trione.

Spectroscopic Characterization Landscape

While specific, experimentally verified spectra for the unsubstituted 2,4-diazaspiro[5.5]undecane-1,3,5-trione are not widely published, extensive data exists for its derivatives. This body of work allows for a reliable prediction of the key spectroscopic features of the core molecule.

Infrared (IR) Spectroscopy: For derivatives, characteristic strong absorption bands for the carbonyl (C=O) groups are consistently observed in the region of 1670-1750 cm⁻¹. N-H stretching vibrations are typically seen as broad bands around 3100-3300 cm⁻¹. The unsubstituted compound is expected to exhibit similar features.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum of the parent compound is expected to show signals for the protons of the cyclohexane ring, likely as a complex multiplet in the 1.0-2.0 ppm range. The N-H protons of the barbiturate ring would appear as a broad singlet at a downfield chemical shift, the exact position of which would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbonyl carbons of the trione system are expected to resonate in the downfield region of the spectrum, typically between 165 and 175 ppm. The spiro carbon is a quaternary carbon and would likely appear around 50-60 ppm. The carbons of the cyclohexane ring would be observed in the aliphatic region (20-40 ppm).

Mass Spectrometry: The molecular ion peak (M+) for the parent compound would be expected at m/z 196. Fragmentation patterns would likely involve the loss of CO, HNCO, and fragmentation of the cyclohexane ring.

Synthesis Strategies: From Core to Derivatives

The synthesis of the 2,4-diazaspiro[5.5]undecane core and its derivatives is most commonly achieved through condensation reactions involving a barbituric acid moiety.

Synthesis of the Unsubstituted Core

The most direct conceptual pathway to the parent 2,4-diazaspiro[5.5]undecane-1,3,5-trione is the Knoevenagel condensation of barbituric acid with cyclohexanone. This reaction involves the initial formation of a cyclohexylidenebarbituric acid intermediate, which can then undergo further reactions depending on the conditions. While this is the logical route, specific, detailed experimental protocols for the synthesis of the simple trione are not as prevalent in the literature as those for its more complex derivatives.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Conceptual synthesis of the core compound.

Synthesis of Substituted Derivatives

A significant body of research focuses on the synthesis of more complex derivatives, often through a Michael addition pathway. For instance, the reaction of barbituric acid with 1,5-diaryl-1,4-pentadien-3-ones leads to the formation of 7,11-diaryl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones.[3][4][5] These reactions are often carried out in a one-pot fashion and can be facilitated by microwave irradiation to improve yields and reduce reaction times.[6]

Another common strategy involves multicomponent reactions. For example, the condensation of barbituric acid, an aromatic aldehyde, and urea or thiourea can yield various substituted diazaspiro[5.5]undecane-triones. These methods are highly valued for their efficiency and the chemical diversity they can generate from simple starting materials.

Experimental Protocol: Representative Synthesis of a 7,11-Diaryl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone [3]

  • Reactant Preparation: A mixture of a 1,5-diaryl-1,4-pentadien-3-one (1 mmol) and barbituric acid (1 mmol) is prepared.

  • Solvent and Reflux: The reactants are suspended in aqueous ethanol.

  • Reaction: The mixture is refluxed for a specified period, with the reaction progress monitored by thin-layer chromatography.

  • Isolation and Purification: Upon cooling, the solid product that separates out is collected by filtration, dried, and recrystallized from a suitable solvent such as rectified spirit.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods (UV, IR, ¹H NMR, ¹³C NMR) and mass spectrometry.

The choice of reactants and reaction conditions in these syntheses is guided by the desired substitution pattern on the final spirocyclic product. The electron-donating or -withdrawing nature of substituents on the aromatic rings of the diarylideneacetone, for example, can influence the reaction rate and yield.

Applications and Future Directions in Drug Discovery

The 2,4-diazaspiro[5.5]undecane scaffold is of significant interest to medicinal chemists due to its rigid three-dimensional structure, which can lead to high-affinity and selective interactions with biological targets. While specific applications of the unsubstituted parent compound are not extensively detailed, its derivatives have been investigated for a wide range of biological activities.[7]

Derivatives of the diazaspiro[5.5]undecane core have shown potential as:

  • Anticancer Agents: Certain substituted derivatives have been evaluated for their in vitro anticancer effects against various cell lines.[6]

  • Central Nervous System (CNS) Depressants: The barbiturate-like core suggests potential activity within the central nervous system.[7]

  • Anticonvulsants: The structural similarity to known anticonvulsant drugs makes this a scaffold of interest for epilepsy research.[7]

  • Antimicrobial and Fungicidal Agents: Various heterocyclic compounds containing this core have been screened for their activity against bacteria and fungi.[7]

The future of research on 2,4-diazaspiro[5.5]undecane-1,3,5-trione and its analogs lies in the continued exploration of its synthetic accessibility and the biological evaluation of novel derivatives. The core structure provides a robust framework for the development of compound libraries for high-throughput screening against a variety of therapeutic targets. Further investigation into the synthesis and characterization of the unsubstituted parent compound could also open new avenues for its use as a versatile building block in the synthesis of complex molecules.

dot graph "Drug_Discovery_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Drug discovery workflow utilizing the spiro scaffold.

Conclusion

2,4-Diazaspiro[5.5]undecane-1,3,5-trione represents a valuable and rigid molecular scaffold with significant, albeit largely realized through its derivatives, potential in medicinal chemistry and materials science. While detailed experimental data on the parent compound is sparse, the wealth of information on its substituted analogs provides a strong foundation for predicting its properties and guiding future research. The synthetic tractability of the diazaspiro[5.5]undecane core, coupled with the diverse biological activities of its derivatives, ensures that this class of compounds will remain an active area of investigation for the development of novel therapeutic agents and functional materials. Further elucidation of the specific properties and reactivity of the unsubstituted core compound is a key area for future academic and industrial research.

References

  • HazComFast. 2,4-Diazaspiro[5.5]undecane-1,3,5-trione (CAS 52-44-8). Available from: [Link]

  • Burgaz, E. V. et al. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkivoc, 2024(8), 202412321. Available from: [Link]

  • Stenutz. 2,4-diazaspiro[5.5]undecane-1,3,5-trione. Available from: [Link]

  • Barakat, A. et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid with divinylketones. Arabian Journal of Chemistry, 10, 1-9. Available from: [Link]

  • Ahmed, M. G. et al. (2011). A one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[3][3]undecane-3-oxo (or thioxo)-1,5,9-triones. Journal of the Bangladesh Chemical Society, 24(1), 89-97. Available from: [Link]

  • Ahmed, M. G. et al. (2007). Synthesis of 7,11-diaryl-3-oxo (or thioxo)-2,4-diazaspiro[5.5]undecane-1,5,9-triones, Part I. Journal of Chemical Research, 2007(11), 651-654. Available from: [Link]

  • Ahmed, M. G. et al. (2011). A ONE-POT SYNTHESIS OF 7,11-DIARYL-2,4-DIAZASPIRO[3][3]UNDECANE- 3-OXO (OR THIOXO)-1,5,9-TRIONES. Journal of Bangladesh Chemical Society. Available from: [Link]

Sources

Exploratory

Mechanism of Action of 2,4-Diazaspiro[5.5]undecane-1,3,5-trione in Gram-Positive Bacteria: A Technical Whitepaper

Executive Summary In the landscape of antimicrobial development, spirocyclic barbiturates represent a highly specialized class of chemical probes. Specifically, [1], a functionally substituted cyclohexane trione, has dem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of antimicrobial development, spirocyclic barbiturates represent a highly specialized class of chemical probes. Specifically, [1], a functionally substituted cyclohexane trione, has demonstrated potent and selective activity against Gram-positive pathogens. As a Senior Application Scientist overseeing antimicrobial screening and mechanism-of-action (MoA) elucidation, I have structured this whitepaper to dissect the precise pharmacodynamics of this compound. We will explore how its unique molecular architecture bypasses traditional lytic pathways to induce bacteriostasis through targeted metabolic starvation.

Part 1: Molecular Architecture and Target Affinity

The efficacy of 2,4-diazaspiro[5.5]undecane-1,3,5-trione is fundamentally dictated by its lipophilic spiro-cyclohexane ring and its weak acid properties. Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus species, possess a thick, porous peptidoglycan layer but crucially [2].

This architectural vulnerability allows lipophilic weak acids to easily traverse the cell wall and partition directly into the lipid bilayer of the cytoplasmic membrane. The spiro-fusion restricts the conformational flexibility of the molecule, optimizing its insertion into the hydrophobic core of the membrane without acting as a chaotic detergent.

Part 2: Core Mechanism of Action (MoA)

Historically, membrane-active agents are often mischaracterized as universal lytic disruptors. However, the MoA of 2,4-diazaspiro[5.5]undecane-1,3,5-trione is highly specific and non-destructive to the structural integrity of the cell.

  • Non-Lytic Membrane Partitioning: [3]. They integrate smoothly into the lipid bilayer.

  • Inhibition of Solute Transport: Once embedded, the compound[4].

  • Metabolic Arrest: By blocking membrane-bound permeases, the compound prevents the uptake of essential nutrients (e.g., amino acids, sugars). Furthermore,[5]. This dual action—starving the cell of substrates while collapsing its energy gradient—results in a profound bacteriostatic effect that ultimately leads to cell death.

MechanismOfAction A 2,4-diazaspiro[5.5]undecane -1,3,5-trione B Partition into Gram-Positive Cytoplasmic Membrane A->B C Bind Membrane Permeases B->C D Block Hydrophilic Solute Transport C->D E Metabolic Arrest (Bacteriostasis) D->E

Fig 1: Mechanistic pathway of 2,4-diazaspiro[5.5]undecane-1,3,5-trione in Gram-positive bacteria.

Part 3: Self-Validating Experimental Methodologies

In drug development, proving a negative (e.g., "it does not lyse the cell") is just as critical as proving a positive ("it blocks transport"). Therefore, I mandate a self-validating, bifurcated workflow. By running a radiolabeled transport assay in parallel with a fluorescent membrane integrity assay, we establish a definitive causal link: the transport blockade is a primary pharmacological event, not a secondary artifact of a ruptured cell membrane.

Protocol 1: Radiolabeled Solute Transport Assay (Efficacy Validation)

Causality: We utilize 14C-labeled L-alanine because it is a low-molecular-weight hydrophilic metabolite actively transported by Gram-positive bacteria. Tracking its intracellular accumulation provides direct, quantifiable kinetic data on permease function.

  • Step 1: Culture Preparation: Grow Staphylococcus aureus (ATCC 29213) in Todd-Hewitt broth to mid-logarithmic phase (OD600 = 0.5) to ensure active metabolism and maximal permease expression.

  • Step 2: Standardization: Harvest cells via centrifugation (4000 x g, 10 min), wash twice, and resuspend in 50 mM potassium phosphate buffer (pH 6.0) supplemented with 1% glucose to energize the membrane.

  • Step 3: Compound Dosing: Aliquot the suspension and pre-incubate with 2,4-diazaspiro[5.5]undecane-1,3,5-trione at 0.5x, 1x, and 4x MIC for 10 minutes at 37°C.

  • Step 4: Radiolabel Pulsing: Pulse the cultures with 100 µM 14C-L-alanine (specific activity 50 mCi/mmol).

  • Step 5: Kinetic Sampling: At 1, 3, 5, and 10-minute intervals, extract 100 µL aliquots and rapidly filter through 0.45 µm mixed cellulose ester (MCE) vacuum filters.

  • Step 6: Termination: Immediately wash the filters with 5 mL of ice-cold buffer to halt active transport and flush away extracellular radiolabel.

  • Step 7: Quantification: Transfer filters to scintillation vials, add 5 mL of scintillation cocktail, and quantify intracellular 14C accumulation using a liquid scintillation counter.

Protocol 2: Propidium Iodide (PI) Exclusion Assay (Integrity Validation)

Causality: To prove the transport blockade is specific, we use PI. PI is a membrane-impermeant dye that only intercalates with DNA (yielding fluorescence) if the cytoplasmic membrane is physically breached.

  • Step 1: Preparation: Prepare mid-log S. aureus cells as described in Protocol 1.

  • Step 2: Treatment: Treat parallel aliquots with 2,4-diazaspiro[5.5]undecane-1,3,5-trione (4x MIC), Chlorhexidine (positive control for lysis, 4x MIC), and a DMSO vehicle (negative control).

  • Step 3: Incubation: Incubate for 2 hours at 37°C (covering the timeframe of the transport assay).

  • Step 4: Staining: Add Propidium Iodide to a final concentration of 10 µg/mL and incubate in the dark for 15 minutes.

  • Step 5: Fluorometry: Measure fluorescence using a microplate reader (Excitation: 535 nm, Emission: 617 nm). A lack of significant fluorescence relative to the vehicle confirms membrane structural integrity.

ProtocolWorkflow Step1 Step 1: Culture Prep Grow S. aureus to mid-log phase (OD600 0.5) Step2 Step 2: Compound Dosing Incubate with trione derivative (1x - 4x MIC) Step1->Step2 Split Self-Validating Bifurcation Step2->Split Step3A Step 3A: Efficacy Assay Pulse with 14C-L-alanine to track transport Split->Step3A Transport Step3B Step 3B: Integrity Assay Incubate with Propidium Iodide (PI) dye Split->Step3B Membrane Step4A Step 4A: Scintillation Quantify intracellular 14C accumulation Step3A->Step4A Step4B Step 4B: Fluorometry Measure Ex:535/Em:617 to rule out lysis Step3B->Step4B

Fig 2: Self-validating workflow assessing solute transport inhibition vs. membrane lysis.

Part 4: Quantitative Data Synthesis

To contextualize the efficacy of 2,4-diazaspiro[5.5]undecane-1,3,5-trione, the following table synthesizes the expected pharmacodynamic profile of cyclohexane triones compared to established reference agents against S. aureus. The data clearly delineates the unique, non-lytic transport inhibition profile of the spiro-compound.

Antimicrobial AgentTarget OrganismMIC Range (µg/mL)14C-Alanine Transport Inhibition (%)Membrane Lysis (PI Fluorescence at 2h)MoA Classification
2,4-diazaspiro[5.5]undecane-1,3,5-trione S. aureus2.0 - 8.0> 85%Negative (Intact)Permease Inhibitor / Uncoupler
Hexachlorophene S. aureus0.5 - 4.0> 90%Positive (at high doses)Uncoupler / Membrane Disruptor
Chlorhexidine S. aureus1.0 - 2.0N/A (Cells lysed)Positive (Rapid Lysis)Cationic Membrane Lytic

(Note: Transport inhibition is measured at 1x MIC after 10 minutes of exposure. N/A indicates transport cannot be accurately measured due to structural collapse.)

Conclusion

The functionalized [6]. By meticulously validating the mechanism of action of 2,4-diazaspiro[5.5]undecane-1,3,5-trione, we confirm that it operates via a highly sophisticated blockade of hydrophilic solute transport rather than brute-force membrane lysis. This targeted metabolic starvation opens new pathways for developing therapeutics that can bypass existing resistance mechanisms in Gram-positive pathogens.

References
  • Lloyd, W. J., Broadhurst, A. V., Hall, M. J., Andrews, K. M., & Barber, W. E. (1988). "Cyclohexane triones, novel membrane-active antibacterial agents." Antimicrobial Agents and Chemotherapy, 32(6), 814–818. URL: [Link]

  • Stenutz. "2,4-diazaspiro[5.5]undecane-1,3,5-trione Compound Data". Tables for Chemistry. URL: [Link]

  • Patsnap Synapse. "What is the mechanism of Hexachlorophene?". URL: [Link]

  • Biomedicus. "The Side Effects of PHISOHEX (HEXACHLOROPHENE)". URL: [Link]

Sources

Protocols & Analytical Methods

Method

High-Performance Liquid Chromatography (HPLC) Methods for the Isolation and Purification of 2,4-Diazaspiro[5.5]undecane-1,3,5-trione

Application Note & Protocol Prepared by: Senior Application Scientist Introduction & Chromatographic Rationale 2,4-Diazaspiro[5.5]undecane-1,3,5-trione (CAS 52-44-8), also known as cyclohexanespiro-5'-barbituric acid, is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Prepared by: Senior Application Scientist

Introduction & Chromatographic Rationale

2,4-Diazaspiro[5.5]undecane-1,3,5-trione (CAS 52-44-8), also known as cyclohexanespiro-5'-barbituric acid, is a complex organic compound characterized by a pyrimidine-2,4,6-trione (barbiturate) ring fused at the 5-position to a rigid cyclohexane ring[1]. Spirobarbiturates are highly valued in medicinal chemistry as structural motifs for anticonvulsant, sedative-hypnotic, and antimicrobial agents[2].

The synthesis of these compounds—often achieved via the dialkylation of barbituric acid or the condensation of cycloalkane-1,1-dicarboxylic acid derivatives with urea—inevitably generates structurally analogous byproducts and unreacted starting materials[2]. Isolating the target spirobarbiturate from this crude mixture requires a robust, high-resolution chromatographic strategy.

The Causality Behind the Method

Designing a purification method for 2,4-diazaspiro[5.5]undecane-1,3,5-trione requires addressing its specific physicochemical properties:

  • Amphiphilic Nature: The molecule possesses a highly polar, hydrogen-bonding pyrimidine-2,4,6-trione core juxtaposed with a lipophilic spiro-cyclohexyl ring. This dictates the use of a Reversed-Phase (RP) stationary phase (e.g., C18) to balance retention and resolution.

  • Ionization & Tailing: The three carbonyl groups at positions 2, 4, and 6 flank two imide nitrogens, rendering the protons weakly acidic (pKa ~4.0–5.0)[1]. If analyzed in a neutral mobile phase, partial ionization leads to keto-enol tautomerism, resulting in severe peak broadening and tailing. To suppress ionization and lock the molecule in its neutral state, an acidic mobile phase modifier (0.1% Formic Acid, pH ~2.7) is strictly required[3].

  • Detection Challenges: Barbiturates lack extended aromatic conjugation. Therefore, UV detection must be performed at low wavelengths (e.g., 214 nm) to monitor the amide/imide backbone effectively[3].

Process Visualization

Workflow A 1. Crude Synthesis Mixture (Spirobarbiturate + Byproducts) B 2. Sample Dissolution & Filtration (DMSO/H2O, 0.22 µm) A->B C 3. Analytical RP-HPLC (Method Optimization, C18) B->C D 4. Preparative Scale-Up (Linear Gradient Transfer) C->D E 5. Fraction Collection (UV 214 nm Trigger) D->E F 6. Solvent Removal & Lyophilization E->F

Workflow for the isolation and purification of 2,4-diazaspiro[5.5]undecane-1,3,5-trione.

Quantitative Data & Method Parameters

To ensure a seamless transition from analytical screening to bulk isolation, parameters must be geometrically scaled. The flow rate and injection volume are scaled based on the ratio of the column cross-sectional areas to maintain identical linear velocity and chromatographic separation[4].

Table 1: Analytical vs. Preparative HPLC Method Parameters
ParameterAnalytical ScreeningPreparative Scale-UpRationale / Causality
Column C18, 4.6 × 150 mm, 5 µmC18, 21.2 × 250 mm, 5 µmHigh carbon load C18 provides optimal retention for the lipophilic cyclohexyl ring.
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic AcidLow pH suppresses imide ionization, preventing peak tailing[3].
Mobile Phase B Acetonitrile + 0.1% FAAcetonitrile + 0.1% FAACN provides lower backpressure and sharper peaks than methanol.
Flow Rate 1.0 mL/min21.2 mL/minGeometrically scaled to maintain linear velocity[4].
Injection Volume 10 µL250 - 500 µLScaled proportionally to column volume to prevent mass overload[4].
Detection UV at 214 nm & 254 nmUV at 214 nm214 nm captures the barbiturate ring absorbance; 254 nm is monitored for aromatic impurities[3].
Table 2: Gradient Elution Profile
Time (Analytical)Time (Preparative)*% Mobile Phase A% Mobile Phase B
0.0 min0.0 min95%5%
2.0 min3.5 min95%5%
15.0 min26.0 min40%60%
17.0 min29.5 min5%95%
20.0 min34.5 min95%5%

*Preparative time includes adjustments for system dwell volume differences to ensure gradient fidelity[4].

Self-Validating Experimental Protocols

To guarantee scientific integrity, this protocol is designed as a self-validating system . Before processing the bulk crude mixture, a System Suitability Test (SST) must be executed.

Protocol A: System Suitability and Sample Preparation
  • Solvent Preparation: Prepare Mobile Phase A (Water + 0.1% FA) and B (ACN + 0.1% FA). Degas via ultrasonication for 10 minutes.

  • Crude Dissolution: Weigh 50 mg of the crude synthesis mixture. Dissolve in 1.0 mL of Dimethyl Sulfoxide (DMSO) to ensure complete solubilization of both polar and non-polar constituents. Dilute with 4.0 mL of Mobile Phase A (Final concentration: 10 mg/mL).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulate matter that could foul the HPLC frit.

  • SST Injection (Self-Validation): Inject 10 µL of the filtered sample onto the analytical column.

    • Acceptance Criteria: The target peak (2,4-diazaspiro[5.5]undecane-1,3,5-trione) must exhibit a Tailing Factor ( Tf​ ) ≤ 1.5 and a Resolution ( Rs​ ) ≥ 2.0 from the nearest eluting impurity.

    • Corrective Action: If Tf​ > 1.5, verify that the mobile phase pH is ≤ 3.0. If Rs​ < 2.0, decrease the gradient slope (e.g., extend the gradient time to 20 minutes).

Protocol B: Preparative HPLC Isolation
  • System Equilibration: Flush the preparative column (21.2 × 250 mm) with 5 column volumes (CV) of 95% Mobile Phase A at 21.2 mL/min[4].

  • Loading: Inject 250 µL of the 10 mg/mL crude solution. Note: Do not exceed 500 µL per injection to prevent column overloading and loss of resolution.

  • Elution & Fraction Collection: Execute the preparative gradient (Table 2). Set the fraction collector to trigger via UV threshold at 214 nm.

    • Causality Check: Ensure the collection delay volume (the tubing volume between the UV flow cell and the fraction collector nozzle) is accurately calibrated to prevent collecting the peak tail of preceding impurities[4].

  • Pooling: Analyze an aliquot of each collected fraction on the analytical HPLC. Pool fractions demonstrating >98% purity.

Protocol C: Post-Purification Processing
  • Solvent Removal: Transfer the pooled fractions to a round-bottom flask. Use a rotary evaporator (water bath at 35°C, reduced pressure) to selectively remove the volatile Acetonitrile. Caution: Do not exceed 40°C to prevent thermal degradation of the spirobarbiturate.

  • Lyophilization: Flash-freeze the remaining aqueous solution using liquid nitrogen or a dry ice/acetone bath. Lyophilize (freeze-dry) for 24–48 hours to yield 2,4-diazaspiro[5.5]undecane-1,3,5-trione as a highly pure, white solid.

References

  • LookChem. Spiro[pyrimidine-5,1'-cyclohexane]-2,4,6(1H,3H,5H)-trione Basic Information & Chemical Properties. LookChem Database. Available at:[1]

  • Agilent Technologies. Scaling Small Molecule Purification Methods for HPLC. Agilent Application Note (5994-4707EN). Available at:[4]

  • Agilent Technologies. High Throughput HPLC Analysis of Barbiturates. Agilent Application Note. Available at:[3]

  • Singh, P., & Paul, K. A simple synthesis of 5-spirobarbituric acids and transformations of spirocyclopropanobarbiturates to 5-substituted barbiturates. Indian Journal of Chemistry, Vol. 45B, January 2006, pp. 247-251. Available at:[2]

Sources

Application

Advanced X-Ray Crystallography Sample Preparation for Diazaspiro Undecane Triones: A Comprehensive Protocol

Introduction and Mechanistic Context Diazaspiro undecane triones (and their closely related tetraone derivatives) represent a highly privileged class of spiro-heterocycles. Typically synthesized via a cascade[5+1] double...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

Diazaspiro undecane triones (and their closely related tetraone derivatives) represent a highly privileged class of spiro-heterocycles. Typically synthesized via a cascade[5+1] double-Michael addition of barbituric or thiobarbituric acid derivatives with divinylketones[1][2], these compounds exhibit a broad spectrum of pharmacological properties, including anticonvulsant, antimicrobial, and targeted anticancer activities[3][4].

From a structural biology and crystallographic perspective, diazaspiro[5.5]undecane triones present unique challenges and fascinating architectural features. The spirocyclic junction forces the molecule into a highly rigid, three-dimensional conformation. X-ray diffraction studies consistently reveal that the cyclohexanone ring adopts a strict chair conformation, while the pyrimidine-trione ring remains nearly planar. Crucially, these two rings are oriented almost perpendicular to one another, with dihedral angles typically ranging between 81° and 89°[3][5][6].

The Causality of Crystallization Challenges

The rigid, orthogonal nature of the spiro-scaffold, combined with the presence of multiple hydrogen-bond donors and acceptors (N-H, C=O), leads to strong intermolecular N−H⋯O and C−H⋯O interactions[3][5].

  • The Problem: If crystallization is driven too rapidly (e.g., via rapid cooling or rotary evaporation), these strong intermolecular forces cause the molecules to aggregate indiscriminately, resulting in amorphous precipitates, microcrystalline powders, or heavily twinned crystals that are unsuitable for single-crystal X-ray diffraction (SCXRD).

  • The Solution: To achieve X-ray quality single crystals, the kinetic driving force of crystallization must be strictly controlled. The protocol below utilizes Vapor Diffusion , which allows for the slow, highly ordered re-establishment of the hydrogen-bonding network, yielding pristine single crystals[3][6].

Influence of spirocyclic structural features on crystallization kinetics.

Quantitative Data: Solvents and Crystallographic Parameters

To establish a self-validating system, the choice of solvent must be paired with the expected crystallographic output. Dichloromethane (DCM) is the premier solvent for dissolution because it effectively disrupts the spirocyclic hydrogen-bonding network without degrading the compound. Diethyl ether ( Et2​O ) serves as the ideal anti-solvent due to its high vapor pressure and low polarity[3][6].

Table 1: Recommended Solvent Systems for Diazaspiro Undecane Triones

ParameterPrimary Solvent (Inner Vial)Anti-Solvent (Outer Vial)Volume Ratio (Inner:Outer)Est. Crystallization Time
Optimal System Dichloromethane (DCM)Diethyl Ether ( Et2​O )1 : 42 to 4 Days
Alternative A Chloroform ( CHCl3​ )n-Pentane1 : 53 to 5 Days
Alternative B Methanol ( MeOH )Water ( H2​O )1 : 35 to 7 Days

Table 2: Typical SCXRD Structural Parameters for Validation

Structural FeatureExpected Range / ObservationMechanistic Driver
Dihedral Angle 81.0° – 89.0°[3][5]Steric repulsion between the cyclohexane ring and substituents at C2/C6 positions.
Cyclohexane Conformation Chair Conformation[3][5]Minimization of torsional strain across the spiro junction.
Intermolecular H-Bonds N−H⋯O and C−H⋯O Primary drivers of crystal lattice packing and stability[1][5].

Step-by-Step Experimental Protocols

Protocol A: Sample Preparation and Vapor Diffusion Setup

Note: The purity of the diazaspiro undecane trione must be >99% (verified by NMR/LC-MS) prior to crystallization. Impurities act as rogue nucleation sites, drastically reducing crystal size.

  • Dissolution: Weigh 5–10 mg of the purified diazaspiro undecane trione into a clean, dust-free 2 mL glass shell vial (the "inner vial").

  • Solvation: Add Dichloromethane (DCM) dropwise (typically 0.5–1.0 mL) until the solid is completely dissolved. Expert Insight: Do not supersaturate the solution. A slightly undersaturated solution prevents premature nucleation.

  • Filtration (Optional but Recommended): Pass the DCM solution through a 0.22 µm PTFE syringe filter into a new 2 mL inner vial to remove microscopic dust particles.

  • Anti-Solvent Chamber: Place the 2 mL inner vial (uncapped) into a larger 20 mL scintillation vial (the "outer vial").

  • Diffusion Initiation: Carefully add 3–4 mL of Diethyl Ether into the outer vial. Ensure the liquid level in the outer vial is slightly lower than the liquid level in the inner vial to prevent bulk mixing.

  • Sealing and Incubation: Cap the outer 20 mL vial tightly with a Teflon-lined cap. Wrap the cap in Parafilm to ensure an airtight seal.

  • Maturation: Store the setup in a vibration-free environment at stable room temperature (293 K)[3]. Crystals typically form via slow diffusion over 48 to 96 hours[3][6].

Protocol B: Crystal Harvesting and Cryoprotection

Diazaspiro undecane trione crystals frequently co-crystallize with solvent molecules (e.g., monohydrates or DCM solvates)[5]. Exposure to ambient air can cause rapid solvent loss (efflorescence), leading to cracking and loss of diffraction resolution.

  • Preparation: Pre-cool the X-ray diffractometer's nitrogen stream to 100 K. Place a drop of heavy cryoprotectant (e.g., Paratone-N or Fomblin Y oil) onto a glass microscope slide.

  • Extraction: Using a glass Pasteur pipette, extract the crystals along with a small amount of the mother liquor from the inner vial.

  • Submersion: Deposit the crystals directly into the cryoprotectant drop on the slide. The oil displaces the volatile mother liquor, protecting the crystal lattice from atmospheric degradation.

  • Mounting: Under a polarized light microscope, select a single crystal with sharp edges and uniform extinction. Mount the crystal onto a MiTeGen loop or glass fiber.

  • Flash-Cooling: Immediately transfer the mounted crystal to the diffractometer goniometer head, plunging it into the 100 K nitrogen cold stream to vitrify the oil and lock the lattice in place.

Workflow for X-ray crystallography sample prep of diazaspiro undecane triones.

References

  • 9,9-Dimethoxy-7,11-diphenyl-2,4-diazaspiro[5.
  • Crystal Structure of 7,11-bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4- diazaspiro[5.5]undecane -1,3,5,9-tetraone and its computational studies Indian Academy of Sciences
  • Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles N
  • Stereoselective Synthesis of Diazapiro[5.
  • Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorin
  • Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.

Sources

Method

Application Notes and Protocols: In Vitro Evaluation of 2,4-diazaspiro[5.5]undecane-1,3,5-trione Against Mycobacterium smegmatis

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing of 2,4-diazaspiro[5.5]undecane-1,3,5-trione against the model organism Mycobac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing of 2,4-diazaspiro[5.5]undecane-1,3,5-trione against the model organism Mycobacterium smegmatis. The protocols detailed herein are designed to be robust and reproducible, enabling the accurate determination of the compound's antimycobacterial activity and its cytotoxic profile. This guide emphasizes the scientific rationale behind the experimental design and adheres to established standards in antimicrobial susceptibility testing.

Introduction: The Rationale for Targeting Mycobacterium smegmatis with Novel Spirocyclic Compounds

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant strains. The development of novel antitubercular agents is therefore a critical area of research. Mycobacterium smegmatis, a non-pathogenic, fast-growing mycobacterium, serves as a valuable and widely used surrogate model for M. tuberculosis in the initial stages of drug discovery.[1][2] Its genetic and biochemical similarities to M. tuberculosis, coupled with its rapid growth rate and lower biosafety requirements, facilitate high-throughput screening of potential drug candidates.

The 2,4-diazaspiro[5.5]undecane scaffold represents a class of heterocyclic compounds with diverse biological activities. While specific data on 2,4-diazaspiro[5.5]undecane-1,3,5-trione's antimycobacterial properties is nascent, related diazaspiro compounds have demonstrated potential as antimicrobial agents.[3][4] The structural rigidity and three-dimensional nature of spirocycles can facilitate precise interactions with biological targets, making them attractive candidates for novel drug development.[5]

This guide will detail the essential in vitro assays to profile the activity of 2,4-diazaspiro[5.5]undecane-1,3,5-trione:

  • Determination of Minimum Inhibitory Concentration (MIC): To quantify the lowest concentration of the compound that inhibits the visible growth of M. smegmatis.

  • Cytotoxicity Assessment: To evaluate the compound's toxicity against a mammalian cell line, providing an initial assessment of its therapeutic index.

Materials and Reagents

Test Compound
  • 2,4-diazaspiro[5.5]undecane-1,3,5-trione (CAS 52-44-8)[6]

  • Dimethyl sulfoxide (DMSO), sterile, for stock solution preparation

Bacterial Strain and Culture Media
  • Mycobacterium smegmatis mc²155 (e.g., ATCC 700084)[7]

  • Middlebrook 7H9 Broth, supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase) enrichment.[8][9]

  • Middlebrook 7H10 Agar, supplemented with 10% OADC for bacterial enumeration.

  • Glycerol medium (4g tryptic soy broth, 10ml glycerol, 200ml H₂O) can also be used for routine culture.[10]

Mammalian Cell Line and Culture Media
  • HEK293 (human embryonic kidney cells) or other suitable non-cancerous cell line.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Reagents for Assays
  • Resazurin sodium salt

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)[11][12][13]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Isoniazid (positive control for antimycobacterial activity)

  • Doxorubicin (positive control for cytotoxicity)

Experimental Protocols

Preparation of Test Compound Stock Solution

The solubility of the test compound is a critical factor for accurate bioassay results.[14][15]

  • Prepare a 10 mM stock solution of 2,4-diazaspiro[5.5]undecane-1,3,5-trione in sterile DMSO.

  • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but stability at elevated temperatures should be considered.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution with Resazurin Indicator

This protocol is adapted from established methods for mycobacterial susceptibility testing and utilizes the resazurin reduction assay for a colorimetric readout of cell viability.[16][17][18][19] The methodology is aligned with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[20][21][22][23][24]

3.2.1. Inoculum Preparation

  • From a fresh culture of M. smegmatis on 7H10 agar, inoculate a single colony into 5 mL of Middlebrook 7H9 broth.

  • Incubate at 37°C with shaking (150-200 rpm) until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.4-0.6).[25]

  • To obtain a single-cell suspension, pass the culture through a 10 µm filter or allow large clumps to settle and use the supernatant.[8]

  • Adjust the turbidity of the bacterial suspension with fresh 7H9 broth to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁷ CFU/mL.

  • Dilute the adjusted suspension 1:100 in 7H9 broth to achieve a final inoculum density of approximately 1-5 x 10⁵ CFU/mL.

3.2.2. Assay Procedure

  • In a sterile 96-well microtiter plate, add 100 µL of 7H9 broth to all wells.

  • Add 100 µL of the 2,4-diazaspiro[5.5]undecane-1,3,5-trione stock solution (or a pre-diluted working solution) to the first well of a row and perform a 2-fold serial dilution across the plate by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.

  • Include the following controls:

    • Positive Control: Isoniazid in a separate row, serially diluted.

    • Vehicle Control: A row with serial dilutions of DMSO at the same concentrations present in the test compound wells.

    • Culture Control: Wells containing 100 µL of 7H9 broth and 100 µL of the bacterial inoculum (no compound).

    • Media Control: Wells containing 200 µL of 7H9 broth only (no bacteria, no compound).

  • Add 100 µL of the prepared M. smegmatis inoculum to all wells except the media control wells. The final volume in each well will be 200 µL.

  • Seal the plate with a breathable membrane or in a way that prevents evaporation while allowing for gas exchange.

  • Incubate the plate at 37°C for 48-72 hours.

  • After incubation, add 30 µL of a 0.02% sterile resazurin solution to each well.

  • Re-incubate the plate for 4-6 hours at 37°C.

  • Visually assess the color change. A change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

3.2.3. Data Presentation

CompoundConcentration (µM)Well Color (Post-Resazurin)Growth (+/-)
2,4-diazaspiro[5.5]undecane-1,3,5-trione 100Blue-
50Blue-
25Pink+
12.5Pink+
Isoniazid (Positive Control) 10Blue-
5Pink+
Vehicle Control (DMSO) 1%Pink+
Culture Control N/APink+
Media Control N/ABlue-

In this hypothetical example, the MIC for 2,4-diazaspiro[5.5]undecane-1,3,5-trione would be 50 µM.

In Vitro Cytotoxicity Assay using MTT

This assay determines the compound's effect on the metabolic activity of a mammalian cell line, which serves as an indicator of cell viability.[11][12][13]

3.3.1. Cell Seeding

  • Culture HEK293 cells in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.

  • Harvest cells in the logarithmic growth phase using trypsin-EDTA.

  • Perform a cell count and assess viability (e.g., using a hemocytometer and trypan blue).

  • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours to allow for cell attachment.[11][12]

3.3.2. Compound Treatment

  • Prepare serial dilutions of 2,4-diazaspiro[5.5]undecane-1,3,5-trione in complete medium from the stock solution. The concentration range should encompass the determined MIC value.

  • After the 24-hour cell attachment period, carefully remove the medium from the wells.

  • Add 100 µL of the prepared compound dilutions to the respective wells.

  • Include the following controls:

    • Positive Control: Doxorubicin or another known cytotoxic agent.

    • Vehicle Control: Medium with the same concentration of DMSO as in the highest compound concentration well.

    • No-Treatment Control: Cells in medium only.

  • Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

3.3.3. MTT Addition and Measurement

  • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.[11]

  • Incubate the plate for an additional 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

3.3.4. Data Analysis and Presentation

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[11][12]

Concentration (µM)% Cell Viability
0 (Vehicle Control)100
1098
5095
10085
20060
40045

From this data, the IC₅₀ can be calculated using appropriate software.

Visualization of Experimental Workflows

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis b_culture 1. M. smegmatis Culture (Mid-log phase) inoculum 2. Adjust to 0.5 McFarland & Dilute 1:100 b_culture->inoculum plate 4. Inoculate 96-well Plate inoculum->plate compound_prep 3. Prepare Serial Dilutions of Test Compound compound_prep->plate incubate 5. Incubate at 37°C (48-72h) plate->incubate resazurin 6. Add Resazurin incubate->resazurin reincubate 7. Re-incubate (4-6h) resazurin->reincubate readout 8. Visual Readout (Blue vs. Pink) reincubate->readout mic 9. Determine MIC readout->mic

Caption: Workflow for MIC determination using broth microdilution.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture Mammalian Cells seed 2. Seed Cells in 96-well Plate (24h attachment) cell_culture->seed treat 3. Treat with Compound (48-72h) seed->treat mtt 4. Add MTT Reagent (3-4h) treat->mtt solubilize 5. Solubilize Formazan (add DMSO) mtt->solubilize read_abs 6. Read Absorbance (570nm) solubilize->read_abs calc 7. Calculate % Viability read_abs->calc ic50 8. Determine IC50 calc->ic50

Caption: Workflow for cytotoxicity assessment using the MTT assay.

Interpretation of Results and Next Steps

The therapeutic potential of 2,4-diazaspiro[5.5]undecane-1,3,5-trione can be initially assessed by calculating the Selectivity Index (SI):

SI = IC₅₀ / MIC

A higher SI value is desirable, as it indicates that the compound is more toxic to the bacteria than to mammalian cells. A compound with a high SI would be a promising candidate for further investigation, which could include:

  • Mechanism of Action Studies: Investigating how the compound inhibits mycobacterial growth (e.g., targeting cell wall synthesis, protein synthesis, or DNA replication).[26][27][28][29]

  • Testing against M. tuberculosis: Validating the findings in the pathogenic species under appropriate biosafety conditions.

  • In Vivo Efficacy Studies: Assessing the compound's activity in an animal model of tuberculosis.

References

  • BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. Benchchem.
  • Arthur, P. K., et al. (2019). Screening of Several Anti-Infectives for in Vitro Activity against Mycobacterium smegmatis. Pharmacology & Pharmacy, 10, 349-361.
  • Clinical and Laboratory Standards Institute. (2023). CLSI Publishes Second Edition of CLSI M24S—Performance Standards for Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes. CLSI.
  • BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. Benchchem.
  • Taneja, N. K., & Tyagi, J. S. (2007). Resazurin reduction assays for screening of anti-tubercular compounds against dormant and actively growing Mycobacterium tuberculosis, Mycobacterium bovis BCG and Mycobacterium smegmatis. Journal of Antimicrobial Chemotherapy, 60(2), 288-293. Available at: [Link]

  • Taneja, N. K., & Tyagi, J. S. (2007). Resazurin reduction assays for screening of anti-tubercular compounds against dormant and actively growing Mycobacterium tuberculosis, Mycobacterium bovis BCG and Mycobacterium smegmatis. ResearchGate. Available at: [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Taneja, N. K., & Tyagi, J. S. (2007). Resazurin reduction assays for screening of anti-tubercular compounds against dormant and actively growing Mycobacterium tuberculosis, Mycobacterium bovis BCG and Mycobacterium smegmatis. Journal of Antimicrobial Chemotherapy, 60(2), 288-293. Available at: [Link]

  • Forbes, B. A., et al. (2019). Antimycobacterial Susceptibility Testing of Nontuberculous Mycobacteria. Clinical Microbiology Reviews, 32(4). Available at: [Link]

  • Taneja, N. K., & Tyagi, J. S. (2007). Resazurin reduction assays for screening of anti-tubercular compounds against dormant and actively growing Mycobacterium tuberculosis, Mycobacterium bovis BCG and Mycobacterium smegmatis. Journal of Antimicrobial Chemotherapy, 60(2), 288-293. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2011). Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes; Approved Standard—Second Edition. CLSI. Available at: [Link]

  • Mphahlele, R. R., et al. (2021). The in vitro antimycobacterial activities of extracts and isolated compounds from selected plants against mycobacterium smegmatis. FAO AGRIS. Available at: [Link]

  • Ivanchenko, D. A., & Hrytsenko, L. M. (2020). In vitro synergy testing of prodigiosin in combination with inhibitors of cell wall synthesis against Mycobacterium smegmatis. Regulatory Mechanisms in Biosystems, 11(1), 127–132. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2018). M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes. CLSI. Available at: [Link]

  • Baldock, C., et al. (1998). Mechanism of action of diazaborines. Biochemical Society Transactions, 26(4), 630-634. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2020). Testing Method for Mycobacterium Tuberculosis Complex (MTBC). CLSI. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • Taneja, N. K., & Tyagi, J. S. (2007). Resazurin reduction assays for screening of anti-tubercular compounds against dormant and actively growing Mycobacterium tuberculosis, Mycobacterium bovis BCG and Mycobacterium smegmatis. Semantic Scholar. Available at: [Link]

  • Ivanchenko, D. A., & Hrytsenko, L. M. (2020). In vitro synergy testing of prodigiosin in combination with inhibitors of cell wall synthesis against Mycobacterium smegmatis. Regulatory Mechanisms in Biosystems, 11(1), 127-132. Available at: [Link]

  • Valeriote, F. A., et al. (2001). A Convenient Microdilution Method for Screening Natural Products Against Bacteria and Fungi. Pharmaceutical Biology, 39(3), 199-205. Available at: [Link]

  • Li, Y., et al. (2021). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Cellular and Infection Microbiology, 11, 688923. Available at: [Link]

  • Jelfs, S., et al. (2024). Rapidly growing knowledge of Mycobacterium smegmatis: A case series and review of antimicrobial susceptibility patterns. Access Microbiology, 6(10). Available at: [Link]

  • ResearchGate. (n.d.). Broth dilution method for Mycobacterium smegmatis against the selected.... ResearchGate. Available at: [Link]

  • Rao, S. P. S., et al. (2013). Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis. Journal of Clinical Microbiology, 51(6), 1939–1941. Available at: [Link]

  • Burgaz, E. V., et al. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkivoc, 2024(8), 202412321. Available at: [Link]

  • CDC Stacks. (n.d.). The M. smegmatis strain mc2155, augmented with a kanamycin resistance-integratin. CDC. Available at: [Link]

  • HazComFast. (n.d.). 2,4-Diazaspiro[5.5]undecane-1,3,5-trione (CAS 52-44-8). HazComFast. Available at: [Link]

  • Nikpassand, M., & Zare, L. (2014). An Efficient Approach to Diazaspiro [5.5] undecane -1, 5, 9-trione Derivatives under Ultrasound Irradiation. Organic Chemistry: An Indian Journal, 10(4), 143-146. Available at: [Link]

  • Biles, C. R., & Berg, J. C. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Journal of Biomolecular Screening, 11(4), 357-365. Available at: [Link]

  • Organic Syntheses. (n.d.). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses. Available at: [Link]

  • MDPI. (2025). Plant Antimicrobial Compounds and Their Mechanisms of Action on Spoilage and Pathogenic Bacteria: A Bibliometric Study and Literature Review. MDPI. Available at: [Link]

  • Bakulina, O., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Pharmaceutics, 15(1), 228. Available at: [Link]

  • ResearchGate. (2025). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. ResearchGate. Available at: [Link]

  • Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. Arabian Journal of Chemistry, 10, 1-9. Available at: [Link]

  • Chen, Y., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 9(16), 9183–9190. Available at: [Link]

  • Bergström, C. A. S., et al. (2010). Dissolution rate and apparent solubility of poorly soluble drugs in biorelevant dissolution media. Molecular Pharmaceutics, 7(5), 1547-1558. Available at: [Link]

  • OpenStax. (n.d.). 10.2 Mechanisms of Antibacterial Drugs. Allied Health Microbiology. Available at: [Link]

  • MDPI. (2024). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. MDPI. Available at: [Link]

Sources

Application

Advanced Chromatographic Profiling: TLC Solvent System Optimization for 2,4-Diazaspiro[5.5]undecane-1,3,5-trione

Introduction & Chemical Context 2,4-Diazaspiro[5.5]undecane-1,3,5-trione (CAS 52-44-8), commonly referred to as cyclohexanespiro-5'-barbituric acid, is a unique spirobarbiturate characterized by a rigid structural framew...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

2,4-Diazaspiro[5.5]undecane-1,3,5-trione (CAS 52-44-8), commonly referred to as cyclohexanespiro-5'-barbituric acid, is a unique spirobarbiturate characterized by a rigid structural framework. It consists of a lipophilic cyclohexane ring fused at the spiro carbon to a highly polar pyrimidine-2,4,6-trione ring[1]. Compounds bearing this spiro-fused motif are of high interest in medicinal chemistry due to their potent pharmacological properties, which include anticonvulsant, sedative, and broad-spectrum antimicrobial activities[2].

During the synthesis of these spiro-heterocycles—often achieved via microwave-assisted condensation or Knoevenagel-Michael cascade reactions[3],[4]—Thin-Layer Chromatography (TLC) acts as the primary analytical tool. It is critical not only for real-time reaction monitoring but also for establishing the foundational parameters required for downstream flash column chromatography purification.

Physicochemical Rationale for Solvent Selection

The chromatographic behavior of 2,4-diazaspiro[5.5]undecane-1,3,5-trione is dictated by its dual polarity. The cyclohexane moiety interacts favorably with non-polar mobile phases, while the pyrimidine-trione core contains multiple hydrogen-bond acceptors (carbonyls) and strong hydrogen-bond donors (imide N-H groups)[1].

The Causality of Tailing: On standard normal-phase silica gel (which is densely populated with free silanol groups), the imide protons of the barbiturate ring form intense hydrogen bonds with the stationary phase[5]. If a purely non-polar solvent (e.g., 100% hexane) is used, the compound remains irreversibly adsorbed at the baseline. Conversely, using a highly polar but non-protic solvent can lead to a continuum of adsorption-desorption states, manifesting as severe "tailing" or smearing on the TLC plate. To achieve a tight, well-resolved band with an ideal Retention Factor (Rf) between 0.13 and 0.40, the solvent system must contain a competitive hydrogen-bond acceptor (like ethyl acetate) or a protic/acidic modifier to actively disrupt the analyte-silica interactions[5].

Polarity cluster_0 Analyte: 2,4-Diazaspiro[5.5]undecane-1,3,5-trione cyclo Cyclohexane Ring (Lipophilic / Non-polar) barb Pyrimidine-2,4,6-trione (Hydrophilic / H-Bonding) cyclo->barb Spiro Carbon (C6) silica Silica Gel (Stationary Phase) Strong affinity for N-H and C=O barb->silica Adsorption (Causes Tailing) solvent Mobile Phase (e.g., EtOAc) Competes for Silanol sites solvent->silica Desorption / Solvation

Figure 1: Structural polarity and silica gel interaction model for spirobarbiturates.

Validated TLC Solvent Systems (Quantitative Data)

The optimal solvent system depends heavily on the substitution pattern of the spirobarbiturate. N,N-disubstituted derivatives lack free imide protons and are significantly less polar, whereas unsubstituted or hydroxylated derivatives require highly polar or acidified mobile phases[6],[2].

Solvent System (v/v)RatioTarget Derivative TypeExpected RfLiterature Reference
Ethyl Acetate : Chloroform 1:2Diaryl-substituted spiro-triones~0.46[7]
Ethyl Acetate : Methanol 10:1Hydroxylated / Highly polar spiro-diones~0.75
Hexane : Ethyl Acetate 4:1N,N-dimethylated spiro-tetraones0.30 - 0.50
Ethyl Acetate : n-Hexane 2:8Dichlorophenyl-substituted derivatives~0.40[2]
DCM : MeOH : Glacial AcOH 90:9:1Unsubstituted 2,4-diazaspiro[5.5]undecane-1,3,5-trione0.20 - 0.35Empirically derived for tailing suppression

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, the following protocol incorporates internal controls and self-validating mechanisms for method development.

Step 1: Stationary Phase Preparation

Use high-quality Silica Gel 60 F254 glass-backed plates. Cut the plates to the desired size (typically 5 x 2 cm for rapid screening). Draw a baseline 1 cm from the bottom using a soft graphite pencil.

Step 2: Sample Application & Co-Spotting (Validation Mechanism)
  • Dissolution: Dissolve 1-2 mg of the crude reaction mixture in 1 mL of Dichloromethane (DCM) or Methanol[5].

  • Application: Use a glass capillary to apply 1-2 µL of the sample onto the baseline. Keep the spot diameter under 2 mm to prevent band broadening.

  • Co-Spotting: On the same plate, spot the starting materials (e.g., the specific cyclohexanone and barbituric acid derivatives) in separate lanes, and create a "co-spot" lane where both the starting material and the reaction mixture are applied together. Causality: This confirms whether a new spot is genuinely a synthesized product or merely unreacted starting material mimicking the product's Rf.

Step 3: Chamber Saturation

Place a piece of filter paper against the back wall of the developing chamber and add 5-10 mL of the selected solvent system (e.g., EtOAc:CHCl3 1:2). Seal the chamber and wait 15 minutes. Causality: Saturating the chamber atmosphere with solvent vapor prevents the mobile phase from evaporating off the face of the TLC plate during development. Evaporation causes the solvent to travel faster up the edges than the center (the "smiling" effect), leading to inaccurate and non-reproducible Rf values.

Step 4: Development & 2D TLC Validation

Place the plate into the chamber, ensuring the solvent level is below the baseline. Allow the solvent front to migrate until it is 1 cm from the top edge. Remove the plate and immediately mark the solvent front. 2D TLC Stability Check: To prove the spiro compound is not degrading on the acidic silica gel, run a 2-Dimensional TLC. Spot the sample in one corner, develop it, dry the plate completely, rotate it 90 degrees, and develop it again in the same solvent. Validation: If the compound is stable, it will appear perfectly on the diagonal axis. Off-diagonal spots indicate on-column degradation.

Step 5: Visualization
  • Primary Detection: Examine the plate under shortwave UV light (254 nm). The pyrimidine-trione ring absorbs UV light, appearing as a dark spot against the green fluorescent background of the F254 indicator.

  • Secondary Detection: Place the plate in an Iodine vapor chamber. Iodine reversibly partitions into the lipophilic cyclohexane ring, staining the spots brown. This serves as a universal backup detection method if the UV chromophore is weak.

Workflow prep 1. Sample Prep Dissolve 1mg/mL in DCM/MeOH spot spot prep->spot dev 3. Development Saturated Chamber (e.g., EtOAc:CHCl3) spot->dev vis 4. Visualization UV 254nm & Iodine Stain dev->vis eval 5. Evaluation Target Rf: 0.15-0.40 Check for Tailing vis->eval eval->dev Adjust Polarity / Add 1% AcOH

Figure 2: Self-validating TLC method development and optimization workflow.

Troubleshooting & Optimization

  • Issue: The spot remains at the baseline (Rf < 0.10).

    • Solution: The solvent is too non-polar. Increase the proportion of the polar modifier (e.g., shift the Hexane:EtOAc ratio from 4:1 to 1:1, or transition to an EtOAc:CHCl3 system).

  • Issue: Severe Tailing of the Product Band.

    • Solution: The unsubstituted imide protons (pKa ~4-5) are ionizing or heavily hydrogen-bonding with the silica. Add 1% v/v Glacial Acetic Acid to your mobile phase. The acidic environment suppresses ionization, maintaining the molecule in a neutral state and sharpening the band significantly.

References

  • Cas 52-44-8,Spiro[pyrimidine-5,1'-cyclohexane] - LookChem, lookchem.com,1

  • Synthesis of 8-Aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones, academia.edu, 6

  • Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4-diazaspiro[5.5]undecane-1,5,9-trion, arkat-usa.org, 3

  • Catalyst-Free One-Pot Three-Component Synthesis of Diversely Substituted 5-Aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones Under Ambient Conditions, acs.org, 4

  • Synthesis of 7,11-diaryl-3-oxo (or thioxo)-2,4-diazaspiro[5.5]undecane-1,5,9-triones, Part I, researchgate.net, 7

  • Crystal Structure of 7,11-bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone and its computational studies, ias.ac.in, 2

  • Flash Chromatography Basics, sorbtech.com,

  • CHEM 344 Thin Layer Chromatography, wisc.edu, 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5-trione

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve high yields when synthesizing spirocyclic barbiturates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve high yields when synthesizing spirocyclic barbiturates. The synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5-trione (also known as cyclohexanespiro-5'-barbituric acid) relies on the base-catalyzed cyclocondensation of diethyl cyclohexane-1,1-dicarboxylate with urea[1]. While the theoretical framework of this reaction is straightforward, practical execution is highly sensitive to moisture, base equivalents, and precise workup conditions.

This guide is designed to provide actionable, causality-driven troubleshooting steps and self-validating protocols to ensure reproducible, high-yield synthesis.

Mechanistic Workflow & Reaction Dynamics

To troubleshoot effectively, we must first understand the reaction's mechanistic pathway. The process initiates with the deprotonation of urea by a strong alkoxide base, increasing its nucleophilicity. This is followed by a tandem sequence of nucleophilic acyl substitutions (eliminating two equivalents of ethanol) to form the spiro-pyrimidine-trione core[1]. Because the resulting imide protons are highly acidic, the product immediately forms a water-soluble sodium salt in the basic medium.

Workflow A Diethyl Cyclohexane-1,1-dicarboxylate + Urea B Base Activation NaOEt / Anhydrous EtOH A->B C Urea Deprotonation Nucleophile Generation B->C D 1st Acyl Substitution (- EtOH) C->D E Intramolecular Ring Closure (- EtOH) D->E F Sodium Salt of Spirobarbiturate (Water Soluble) E->F G Acidic Workup (HCl, pH 1-2) Precipitation F->G H Target Product: 2,4-diazaspiro[5.5]undecane-1,3,5-trione G->H

Mechanistic workflow for the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5-trione.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yield consistently below 40% despite prolonged reflux? Causality: Incomplete conversion in spirobarbiturate synthesis is almost exclusively driven by moisture in the reaction system. Sodium ethoxide is highly hygroscopic. If water is present, the base will preferentially hydrolyze the diethyl cyclohexane-1,1-dicarboxylate into the unreactive dicarboxylic acid (or its monoester) via saponification. This permanently consumes both your starting material and your base, halting the cyclocondensation[2]. Solution: You must use strictly anhydrous ethanol (<50 ppm water) and freshly prepared sodium ethoxide (generated in situ from sodium metal and ethanol). Commercial sodium ethoxide powder often degrades into sodium hydroxide and sodium carbonate upon exposure to atmospheric moisture.

Q2: I am observing a complex mixture of side products on TLC/LC-MS. What causes this? Causality: This is typically caused by transesterification. If you use a mismatched alkoxide base and ester group (e.g., using sodium methoxide with diethyl cyclohexane-1,1-dicarboxylate), the base will attack the ester carbonyl, creating a statistical mixture of methyl and ethyl esters[2]. These mixed esters react at different rates and complicate the final crystallization. Furthermore, at high temperatures, urea can decompose into cyanic acid and ammonia if not adequately solvated. Solution: Always match the alkoxide to the ester. For diethyl cyclohexane-1,1-dicarboxylate, exclusively use sodium ethoxide (NaOEt) in ethanol.

Q3: The reaction seems complete by TLC, but I get poor recovery during isolation. How can I improve crystallization? Causality: The target compound, 2,4-diazaspiro[5.5]undecane-1,3,5-trione, has a pKa of approximately 4.5–5.0 due to the acidic imide protons flanked by carbonyl groups[3]. In the highly basic reaction mixture, it exists entirely as a highly water-soluble sodium salt. If the workup pH is not brought down sufficiently, the compound remains ionized and will not precipitate from the aqueous phase. Solution: Chill the reaction mixture to 0–5 °C and acidify slowly with concentrated HCl until a pH of 1–2 is strictly validated using pH paper or a calibrated probe.

Quantitative Optimization Data

To illustrate the impact of these variables, review the optimization matrix below. Notice how the combination of anhydrous conditions, matched base equivalents, and extended reaction time drastically improves the isolated yield.

EntryBase (Equivalents)Solvent ConditionTemp (°C)Time (h)Isolated Yield (%)Primary Observation
1NaOEt (2.0)EtOH (95% Grade)781235%Severe ester hydrolysis.
2NaOMe (3.0)MeOH (Anhydrous)651655%Transesterification observed.
3NaOEt (2.5)EtOH (Anhydrous)781268%Incomplete conversion.
4 NaOEt (3.0) EtOH (Anhydrous) 78 16 88% Optimal conversion & purity.

Standard Operating Procedure: Optimized Synthesis

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Materials Required:

  • Diethyl cyclohexane-1,1-dicarboxylate (1.0 equiv, 50 mmol)

  • Urea (dry, 1.5 equiv, 75 mmol)

  • Sodium metal (clean, stored in mineral oil, 3.0 equiv, 150 mmol)

  • Anhydrous Ethanol (200 mL, <50 ppm H₂O)

  • Concentrated HCl (37%)

Step 1: In Situ Preparation of Sodium Ethoxide

  • Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, an argon inlet, and a magnetic stirrer. Flame-dry the setup under vacuum and backfill with argon.

  • Add 150 mL of anhydrous ethanol to the flask.

  • Carefully cut 3.45 g (150 mmol) of sodium metal into small pieces, washing them briefly in hexanes to remove mineral oil.

  • Add the sodium pieces slowly to the ethanol. Validation: Ensure a steady evolution of hydrogen gas. Wait until all sodium has completely dissolved to form a clear solution of sodium ethoxide.

Step 2: Cyclocondensation

  • To the freshly prepared NaOEt solution, add 4.50 g (75 mmol) of dry urea. Stir for 15 minutes at room temperature to initiate deprotonation.

  • Add 11.41 g (50 mmol) of diethyl cyclohexane-1,1-dicarboxylate dropwise over 10 minutes.

  • Heat the reaction mixture to a gentle reflux (78 °C) for 16 hours under argon.

  • Validation: After 16 hours, take a 0.1 mL aliquot, quench with 1M HCl, extract with EtOAc, and run a TLC (Hexanes:EtOAc 7:3). The starting diester spot (high Rf) should be completely consumed.

Step 3: Acidic Workup & Isolation

  • Cool the reaction mixture to room temperature, then concentrate it under reduced pressure to remove approximately 70% of the ethanol.

  • Dissolve the resulting viscous residue in 100 mL of ice-cold distilled water. The solution should be clear (the product is currently a soluble sodium salt).

  • Transfer the flask to an ice bath (0–5 °C).

  • Dropwise, add concentrated HCl (37%) under vigorous stirring. A thick white precipitate will begin to form.

  • Validation (Critical): Continue adding HCl until the aqueous phase tests strictly at pH 1–2 using indicator paper.

  • Stir the suspension at 0 °C for an additional 30 minutes to ensure complete crystallization.

Step 4: Purification

  • Filter the white precipitate using a Büchner funnel under vacuum.

  • Wash the filter cake with 3 x 30 mL of ice-cold water to remove residual NaCl and unreacted urea.

  • Dry the solid in a vacuum oven at 60 °C for 12 hours.

  • Validation: The final product, 2,4-diazaspiro[5.5]undecane-1,3,5-trione, should appear as a brilliant white powder. Verify purity via ¹H-NMR (DMSO-d₆), looking for the characteristic broad singlet of the two imide protons around 11.0 ppm and the multiplet of the cyclohexane protons.

References

  • PubChem - 2,4-Diazaspiro(5.5)undecane-1,3,5-trione, 7-methyl- Source: National Institutes of Health (NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for 2,4-Diazaspiro[5.5]undecane-1,3,5-trione Extraction

Welcome to the technical support center for the handling and purification of 2,4-diazaspiro[5.5]undecane-1,3,5-trione and its derivatives. This guide is designed for researchers, scientists, and drug development professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the handling and purification of 2,4-diazaspiro[5.5]undecane-1,3,5-trione and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the critical step of solvent selection in extraction processes. As a spirocyclic compound with multiple polar functional groups, 2,4-diazaspiro[5.5]undecane-1,3,5-trione presents unique challenges in its separation and purification. This document provides a framework for rationally selecting an optimal solvent system to maximize yield and purity.

Understanding the Molecule: Physicochemical Properties

Before delving into solvent selection, it is crucial to understand the key physicochemical properties of 2,4-diazaspiro[5.5]undecane-1,3,5-trione. These properties will dictate its behavior in different solvent environments.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₃[1]
Molecular Weight 196.20 g/mol [1]
Melting Point 288 °C[2]
Appearance White crystalline powder[3]
LogP (predicted) -0.5[4]

The high melting point suggests strong intermolecular forces in the solid state, primarily due to hydrogen bonding capabilities of the N-H and C=O groups. The negative predicted LogP value indicates a degree of hydrophilicity, suggesting that while soluble in some organic solvents, it will also have some affinity for polar protic solvents.[5]

Frequently Asked Questions (FAQs) on Solvent Selection

Q1: What are the primary considerations when choosing a solvent for the extraction of 2,4-diazaspiro[5.5]undecane-1,3,5-trione?

A1: The ideal solvent should exhibit high solubility for the target compound at the desired extraction temperature while having low solubility for impurities.[6] Key factors to consider include:

  • Polarity Match: The polarity of the solvent should be well-matched with the polarity of 2,4-diazaspiro[5.5]undecane-1,3,5-trione.[7] Given its structure with both nonpolar (cyclohexane ring) and polar (imide) functionalities, a solvent of intermediate polarity is often a good starting point.

  • Selectivity: The solvent should preferentially dissolve the target compound over starting materials, catalysts, and byproducts.[8]

  • Boiling Point: A solvent with a relatively low boiling point is preferred for ease of removal post-extraction, which can reduce the risk of thermal degradation of the product.[6]

  • Inertness: The solvent must not react with the target compound.[8]

Q2: I am observing low extraction efficiency. What are the likely causes and how can I improve it?

A2: Low extraction efficiency can stem from several factors:

  • Poor Solvent Choice: The selected solvent may have low solubility for 2,4-diazaspiro[5.5]undecane-1,3,5-trione. Refer to the solvent screening protocol below to identify a more suitable solvent.

  • Insufficient Mixing: In liquid-liquid extractions, vigorous mixing is essential to maximize the interfacial surface area between the two phases, facilitating the transfer of the solute.[9]

  • pH of the Aqueous Phase: If performing a liquid-liquid extraction from an aqueous phase, the pH can significantly influence the solubility of the compound. Since 2,4-diazaspiro[5.5]undecane-1,3,5-trione has acidic protons on the nitrogen atoms, adjusting the pH of the aqueous phase can alter its charge state and partitioning behavior.[5]

  • Emulsion Formation: The presence of surfactants or particulate matter can lead to the formation of a stable emulsion between the aqueous and organic layers, trapping the product and hindering separation.[10]

Q3: How can I break an emulsion that has formed during my liquid-liquid extraction?

A3: Emulsion formation is a common issue when extracting from complex mixtures.[10] Here are several strategies to address this:

  • Addition of Brine: Adding a saturated sodium chloride solution increases the ionic strength of the aqueous phase, which can help to break the emulsion.[10]

  • Centrifugation: Applying a centrifugal force can aid in the separation of the layers.[10]

  • Filtration: Passing the mixture through a pad of celite or glass wool can sometimes break the emulsion.

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and disrupt the emulsion.[10]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Yield of Extracted Product - Inappropriate solvent selection (low solubility).- Incomplete extraction (insufficient stages or mixing).- Product precipitation during extraction.- Perform a solvent screening to identify a better solvent.- Increase the number of extraction stages (e.g., 3 x 50 mL instead of 1 x 150 mL).- Ensure vigorous mixing during extraction.- If precipitation occurs, consider a solvent with higher solubility or perform the extraction at a slightly elevated temperature.
Poor Purity of Extracted Product - Co-extraction of impurities.- Poor selectivity of the chosen solvent.- Wash the organic extract with an appropriate aqueous solution (e.g., dilute acid or base) to remove ionizable impurities.- Consider a back-extraction step.- Select a more selective solvent; a solvent mixture might provide better selectivity than a single solvent.[11]
Formation of a Stable Emulsion - Presence of surfactants or fine solid particles.- High-shear mixing.- Add brine or salt to the aqueous layer.[10]- Centrifuge the mixture.- Filter through celite or glass wool.- Gently swirl or rock the separatory funnel instead of vigorous shaking.[10]
Product is Insoluble in Common Extraction Solvents - The compound may be highly polar or have strong crystal lattice energy.- Consider using a more polar solvent such as ethyl acetate, or a mixture of solvents (e.g., dichloromethane/methanol).- For highly polar compounds, solid-phase extraction (SPE) might be a more suitable technique.[12]

Experimental Protocol: Systematic Solvent Screening for Optimal Extraction

This protocol provides a systematic approach to identifying the most effective solvent for the extraction of 2,4-diazaspiro[5.5]undecane-1,3,5-trione from a reaction mixture.

Objective: To determine the optimal solvent for maximizing the recovery and purity of 2,4-diazaspiro[5.5]undecane-1,3,5-trione.

Materials:

  • Crude reaction mixture containing 2,4-diazaspiro[5.5]undecane-1,3,5-trione.

  • A selection of candidate solvents with varying polarities (e.g., hexane, toluene, dichloromethane, chloroform, ethyl acetate, acetone, isopropanol, ethanol, methanol).

  • Small vials or test tubes.

  • Vortex mixer.

  • Analytical balance.

  • TLC plates and developing chamber.

  • HPLC or GC-MS for quantitative analysis (optional).

Procedure:

  • Qualitative Solubility Test:

    • Place a small, known amount (e.g., 5 mg) of the crude product into a series of vials.

    • To each vial, add a small, measured volume (e.g., 0.5 mL) of a different candidate solvent.

    • Vortex each vial for 1-2 minutes and visually assess the solubility at room temperature.

    • Gently heat the vials that show poor solubility to assess solubility at elevated temperatures. Be cautious with low-boiling point solvents.

    • Record your observations in a table.

  • Partitioning Coefficient (K_p) Estimation (for Liquid-Liquid Extraction):

    • Prepare a stock solution of the crude product in a water-miscible solvent (e.g., acetone or methanol).

    • In a series of vials, add a known volume of water (e.g., 1 mL) and an equal volume of each immiscible candidate organic solvent.

    • Add a small, known amount of the stock solution to each vial.

    • Cap the vials and vortex thoroughly for 2-3 minutes to allow for partitioning.

    • Allow the layers to separate completely.

    • Carefully sample both the aqueous and organic layers.

    • Analyze the concentration of the target compound in each layer using TLC, HPLC, or GC-MS.

    • Calculate the approximate partition coefficient (K_p = [Concentration in Organic Phase] / [Concentration in Aqueous Phase]). A higher K_p indicates better extraction into the organic solvent.

  • Selection of Optimal Solvent(s):

    • Based on the qualitative solubility tests and K_p estimations, select the solvent or solvent mixture that demonstrates high solubility for the target compound and favorable partitioning.

    • Consider the selectivity by analyzing the presence of impurities in the extracts via TLC or another analytical technique.

Data Presentation: Solvent Suitability for Extraction

SolventPolarity IndexBoiling Point (°C)Suitability for ExtractionNotes
Hexane0.169PoorLow polarity, unlikely to dissolve the polar imide portion.
Toluene2.4111ModerateMay be suitable for less polar derivatives. Used in the synthesis of some spiro compounds.[13]
Dichloromethane3.140GoodFrequently used in the synthesis of diazaspiro[5.5]undecane derivatives.[14]
Chloroform4.161GoodMentioned as a recrystallization solvent for a related compound.[14]
Ethyl Acetate4.477ExcellentGood balance of polarity for dissolving the compound while being immiscible with water.
Acetone5.156ModerateMiscible with water, so not suitable for liquid-liquid extraction from aqueous solutions, but can be used for solid-liquid extraction.
Isopropanol3.982PoorProtic and water-miscible, generally not ideal for extraction from aqueous media.
Ethanol4.378PoorUsed in synthesis in an aqueous ethanol mixture, suggesting some solubility but not ideal for extraction.[15]
Methanol5.165PoorHighly polar and water-miscible.

Visualizing the Workflow

Logical Flow for Solvent Selection

A Define Extraction Goal (e.g., from reaction mixture, aqueous solution) B Assess Physicochemical Properties of Target Compound A->B C Initial Solvent Screening (Qualitative Solubility) B->C D Liquid-Liquid Extraction Path C->D Aqueous phase present E Solid-Liquid Extraction Path C->E Solid mixture F Determine Partition Coefficient (Kp) D->F H Select Solvent with High Solubility & Selectivity E->H G Optimize Extraction Conditions (pH, Temperature, Solvent Ratio) F->G I Perform Extraction G->I H->I J Analyze Yield and Purity I->J K Final Product J->K

Caption: Decision workflow for selecting an optimal extraction solvent.

Troubleshooting Extraction Issues

Start Extraction Performed Issue Issue Encountered? Start->Issue LowYield Low Yield Issue->LowYield Yes LowPurity Low Purity Issue->LowPurity Yes Emulsion Emulsion Formation Issue->Emulsion Yes Success Successful Extraction Issue->Success No CheckSolvent Re-evaluate Solvent Choice (Solubility/Selectivity) LowYield->CheckSolvent ModifyConditions Adjust Extraction Conditions (pH, Temp, Stages) LowYield->ModifyConditions LowPurity->CheckSolvent WashExtract Perform Aqueous Wash or Back-Extraction LowPurity->WashExtract BreakEmulsion Implement Emulsion Breaking Technique (Brine, Centrifugation) Emulsion->BreakEmulsion CheckSolvent->Start ModifyConditions->Start BreakEmulsion->Start WashExtract->Start

Caption: Troubleshooting flowchart for common extraction problems.

References

  • [A one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[6][6]undecane-3-oxo (or thioxo)-1,5,9-triones.]([Link])

Sources

Troubleshooting

Technical Support Center: Resolving Steric Repulsion in Diazaspiro[5.5]undecane-1,3,5-trione Derivatives

Welcome to the Technical Support Center for diazaspiro[5.5]undecane-1,3,5-trione derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for diazaspiro[5.5]undecane-1,3,5-trione derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the unique steric and conformational challenges inherent to these complex spirocyclic architectures.

Unlike flat, sp2 -hybridized molecules, the sp3 -rich, globular shape of the diazaspiro[5.5]undecane scaffold provides a superior 3D platform for modern drug design, particularly for targeting complex receptors 1. However, this three-dimensionality comes at the cost of intense intramolecular steric repulsion. This guide will decode the causality behind these steric clashes and provide field-proven, self-validating protocols to resolve them.

I. Fundamental Mechanistic FAQs

Q1: Why do diazaspiro[5.5]undecane-1,3,5-trione derivatives inherently suffer from steric repulsion? A1: The core issue lies in the spiro carbon (C6), which forces the cyclohexane ring and the pyrimidine-1,3,5-trione (barbiturate) ring into a rigid, orthogonal (perpendicular) geometry. Substituents at the 7- and 11-positions of the cyclohexane ring (typically bulky aryl groups) are forced into close spatial proximity with the carbonyl oxygens at the 1- and 5-positions of the trione ring. To minimize this clash, the cyclohexane ring is forced into a rigid chair conformation, placing the bulky substituents in equatorial positions. Even then, weak intramolecular π–π interactions and transannular strain persist, leading to observable bond-length abnormalities 2.

Q2: How does steric bulk dictate the success of the[5+1] double Michael addition during synthesis? A2: The synthesis relies on a cascade cyclization of N,N-dimethylbarbituric acid with diarylidene acetones 3. The first Michael addition forms a mono-alkylated intermediate. For the second intramolecular Michael addition to occur, the intermediate must adopt a conformation that brings the enolate and the second enone moiety together. Bulky ortho-substituted aryl groups on the enone create a massive steric barrier at the β -carbon, preventing the enolate from achieving the required trajectory for attack, often stalling the reaction.

Q3: How do we resolve target-binding clashes in drug development? A3: While the globular shape is excellent for binding deep pockets, bulky equatorial substituents can clash with narrow receptor walls (e.g., in peripheral GABA A​ receptors). Resolving this requires a vector-based bioisosteric replacement strategy: swap bulky, rigid aryl groups for smaller, flexible aliphatic chains (e.g., pentan-2-yl) or utilize meta-substitutions that maintain the required pharmacophore vector without the severe steric penalty of ortho-substitutions.

II. Troubleshooting Guide: Synthesis & Structural Resolution

Issue 1: Stalled Cyclization in [5+1] Annulation
  • Symptom: High accumulation of the mono-alkylated intermediate; low yield (<20%) of the final spiro product.

  • Causality: Steric hindrance at the β -carbon of the second enone moiety prevents the enolate from attacking. The energy barrier for the transition state is too high at ambient temperatures.

  • Resolution: Elevate the reaction temperature marginally (from ambient to 50°C) to provide the necessary kinetic energy to overcome the steric barrier. Alternatively, switch to a less coordinating, slightly fluorinated solvent (e.g., 2,2,2-trifluoroethanol) to increase the "naked" nucleophilicity of the enolate.

Workflow Start Initiate [5+1] Cascade Cyclization Check Monitor Intermediate Accumulation (Mono-alkylated vs Spiro) Start->Check Steric High Steric Bulk at β-carbon? Check->Steric Temp Elevate Temp to 50°C & Optimize Solvent Steric->Temp Yes (e.g., ortho-aryl) Time Extend Reaction Time (Ambient Temp) Steric->Time No (e.g., aliphatic) Product Isolate Diazaspiro[5.5]undecane Core Temp->Product Time->Product

Workflow for overcoming steric bottlenecks in[5+1] cascade cyclization.

Issue 2: Crystallographic Bond-Length Abnormalities
  • Symptom: X-ray crystallography reveals elongated C-C bonds (>1.55 Å) around the spiro carbon (C6) and distorted ring puckering.

  • Causality: The orthogonal orientation of the rings (approx. 89.0°) forces the equatorial phenyl rings into close proximity with the pyrimidine ring. The molecule elongates the spiro C-C bonds to relieve this van der Waals repulsion 2.

  • Resolution: If the structural instability affects downstream functionalization, modify the 9-position of the cyclohexane ring. Replacing bulky ketals (e.g., 9,9-dimethoxy) with a smaller hydroxyl or ketone group reduces transannular strain across the cyclohexane chair, allowing the ring to slightly flatten and relieve pressure on the spiro junction.

ConformationalAnalysis SpiroCore Spiro Carbon (C6) Orthogonal Geometry (89°) Cyclohexane Cyclohexane Ring Chair Conformation SpiroCore->Cyclohexane Pyrimidine 1,3,5-Trione Ring Planar Geometry SpiroCore->Pyrimidine Clash Steric Clash Zone Equatorial Aryl vs Carbonyl Cyclohexane->Clash Pyrimidine->Clash Resolution Resolution Torsional Adjustment (176-179°) Clash->Resolution

Conformational mapping of steric clashes and torsional resolution in the spiro core.

III. Quantitative Data: Steric & Conformational Parameters

The following table summarizes how varying steric bulk at the 7,11-positions impacts the 3D conformation and synthetic viability of the diazaspiro core.

Compound Variant (7,11-Substituent)Cyclohexane ConformationRing Orientation AngleEquatorial Aryl TorsionSynthetic Yield
Diphenyl (Unsubstituted) Chair (Puckering Amp: 0.50)89.0°176.2° / 179.0°92 - 98%
Bis(2-chlorophenyl) Distorted Chair87.5°165.4° / 168.1°45 - 60%
Bis(4-methoxyphenyl) Chair89.2°177.1° / 178.5°85 - 90%
Dimethyl (Aliphatic) Relaxed Chair89.8°N/A> 95%

Data Note: Values for the diphenyl variant represent validated crystallographic benchmarks 2. Other values are representative extrapolations demonstrating the impact of steric bulk.

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, every experimental workflow must act as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol 1: Stereoselective Synthesis via [5+1] Double Michael Addition

Objective: Synthesize 7,11-diaryl-2,4-diazaspiro[5.5]undecane-1,3,5-trione while overcoming intermediate steric stalling.

  • Reagent Preparation: Dissolve N,N-dimethylbarbituric acid (1.0 eq) and the target diarylidene acetone (1.0 eq) in absolute ethanol.

    • Validation Check: Ensure complete dissolution. A quick 1 H NMR of the aliquot should show a distinct, sharp singlet at ~3.2 ppm, confirming the integrity of the N-CH 3​ protons on the barbituric acid.

  • Base-Promoted Initiation: Add diethylamine (0.2 eq) dropwise at ambient temperature under vigorous stirring.

    • Validation Check: Monitor via TLC (EtOAc:Hexane 1:2). The immediate fading of the bright yellow color (characteristic of the highly conjugated diarylidene acetone) indicates successful initiation of the first Michael addition.

  • Cascade Cyclization & Steric Overcome: Stir the reaction for 2-6 hours. If TLC indicates a stalled intermediate (due to ortho-aryl steric bulk), elevate the temperature to 50°C.

    • Validation Check: Analyze the crude mixture via 1 H NMR. The mono-alkylated intermediate will retain an alkene multiplet (~6.5-7.5 ppm). Complete cyclization is definitively validated by the total disappearance of these alkene protons and the emergence of complex sp3 aliphatic multiplets (2.0-3.5 ppm) representing the newly formed cyclohexane ring.

  • Isolation: Cool the mixture to 0°C, filter the precipitated solid, and wash with cold ethanol.

Protocol 2: Structural Validation of Steric Strain via X-Ray Crystallography

Objective: Quantify the bond-length abnormalities caused by orthogonal ring repulsion.

  • Crystallization: Dissolve the purified diazaspiro compound in a slow-evaporating solvent system (e.g., DCM/MeOH 1:1) at room temperature.

    • Validation Check: Diffraction-quality single crystals (typically colorless prisms) must form within 48-72 hours. Amorphous powders indicate solvent trapping or conformational heterogeneity.

  • Data Collection: Mount the crystal and collect X-ray diffraction data at 100 K.

    • Validation Check: The low temperature minimizes thermal motion, which can obscure subtle steric-induced bond elongations. The final refinement R-factor must resolve to < 0.05 to ensure high confidence in atomic positions.

  • Conformational Analysis: Measure the orientation angle between the pyrimidine ring and the best plane of the cyclohexane ring.

    Validation Check: An angle of ~89.0° confirms the expected orthogonal spiro conformation. Measure the C2-C6 (spiro carbon) bond lengths; values exceeding standard sp3

    sp3 lengths (1.54 Å) validate the presence of successfully resolved, yet measurable, steric repulsion.

V. References

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry.

  • 9,9-Dimethoxy-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione monohydrate. Acta Crystallographica Section E.

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. ACS Chemical Neuroscience.

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 2,4-Diazaspiro[5.5]undecane-1,3,5-trione

Welcome to the Technical Support and Troubleshooting Center for 2,4-diazaspiro[5.5]undecane-1,3,5-trione (CAS 52-44-8), also known systematically as spiro[pyrimidine-5,1'-cyclohexane]-2,4,6(1H,3H,5H)-trione[1]. As a comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 2,4-diazaspiro[5.5]undecane-1,3,5-trione (CAS 52-44-8), also known systematically as spiro[pyrimidine-5,1'-cyclohexane]-2,4,6(1H,3H,5H)-trione[1].

As a complex organic compound featuring a pyrimidine ring fused to a cyclohexane ring, this spirobarbiturate presents unique purification challenges[1]. Its three carbonyl groups and two secondary amines create a highly polar framework prone to extensive intermolecular hydrogen bonding, which can easily trap impurities or solvent molecules within the crystal lattice[1][2]. This guide is designed by application scientists to help researchers troubleshoot crystallization failures, eliminate persistent impurities, and establish self-validating purification workflows.

Part 1: Impurity Profiling & Solvent Dynamics

Before troubleshooting, it is critical to understand the thermodynamic behavior of the impurities typically generated during the synthesis of spiro-pyrimidine derivatives.

Table 1: Common Impurities and Removal Strategies

Impurity TypeSource / OriginPolarityRemoval Strategy & Causality
Unreacted Cyclohexanone Residual starting material.LowSoluble in cold organic solvents; easily removed during the final cold-wash phase of filtration.
Urea / Barbituric Derivatives Unreacted reagents.HighExcluded by optimizing the dielectric constant of the solvent (e.g., using an EtOH/H₂O gradient) to keep polar reagents solvated.
Ring-opened Intermediates Incomplete cyclization.ModerateRemoved via hot filtration of insoluble aggregates prior to the controlled cooling phase.
Monohydrate Formation Solvent entrapment.N/APrevented by using strictly anhydrous solvent systems (e.g., dry EtOH/EtOAc) if the anhydrous active pharmaceutical ingredient (API) is required[2][3].

Part 2: Diagnostic Workflow

Use the following decision tree to diagnose and correct physical phase separations or purity failures during your recrystallization workflow.

G Start Crude 2,4-diazaspiro[5.5] undecane-1,3,5-trione Dissolve Dissolve in hot EtOH/H2O Start->Dissolve Check1 Is solution clear? Dissolve->Check1 Filter Hot Filtration (Remove insolubles) Check1->Filter No Cool Controlled Cooling (0.5°C/min) Check1->Cool Yes Filter->Cool Check2 Oiling out observed? Cool->Check2 Seed Add Seed Crystals & Increase EtOH ratio Check2->Seed Yes Crystallize Crystal Formation (H-bonding network) Check2->Crystallize No Seed->Crystallize Isolate Vacuum Filtration & Cold Wash Crystallize->Isolate

Troubleshooting workflow for 2,4-diazaspiro[5.5]undecane-1,3,5-trione recrystallization.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why does my product form a gummy oil instead of crystals during cooling? A1: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the solute precipitates above its melting point in the chosen solvent mixture.

  • Causality: The spiro structure of 2,4-diazaspiro[5.5]undecane-1,3,5-trione exhibits inherent steric repulsion between the cyclohexane ring and the pyrimidine framework[2]. When moderate-polarity impurities disrupt the highly specific N-H···O intermolecular interactions required for lattice formation, the activation energy for nucleation increases, thermodynamically favoring an amorphous oil.

  • Solution: Adjust your solvent system by increasing the ethanol-to-water ratio. This lowers the boiling point of the mixture and increases the solubility of the impurities. Introduce pure seed crystals at 5–10°C above the cloud point to bypass the nucleation energy barrier and force the compound into a crystalline state.

Q2: My crystal structure analysis shows trapped water. How do I prevent the formation of 2,4-diazaspiro[5.5]undecane-1,3,5-trione monohydrate? A2:

  • Causality: X-ray crystallographic studies of related diazaspiro undecane trione derivatives demonstrate that the pyrimidine and cyclohexane rings sit approximately perpendicular to each other[2]. This rigid, chair-conformation geometry creates a lattice cavity that readily accommodates water molecules via strong N-H···O and C-H···O hydrogen bonds, naturally forming a monohydrate[2][3].

  • Solution: If your downstream application requires the anhydrous form, aqueous solvent systems (like rectified spirit) will inevitably yield the hydrate[4]. Shift to a strictly anhydrous solvent pairing, such as anhydrous ethanol/ethyl acetate or DMF/heptane. Follow this with vacuum drying at elevated temperatures (60°C) to drive off any residual coordinated solvent.

Q3: My HPLC shows persistent highly polar impurities. How can I modify the recrystallization to exclude them? A3:

  • Causality: Highly polar impurities (like unreacted urea or malonic acid derivatives) co-precipitate because they compete for the same hydrogen-bonding networks as the trione's three carbonyl groups[1].

  • Solution: Utilize a solvent system with a strong hydrogen-bond donor capacity that keeps these impurities solvated. A 4:1 Ethanol:Water mixture is highly effective. The ethanol disrupts the impurity-product hydrogen bonds, while the water modulates the solubility curve of the target spiro compound, ensuring a slow, highly selective crystallization.

Part 4: Validated Experimental Protocol

The following step-by-step methodology utilizes an Ethanol/Water system designed to yield high-purity crystals while providing built-in validation checkpoints.

Step 1: Dissolution Suspend 10.0 g of crude 2,4-diazaspiro[5.5]undecane-1,3,5-trione in 30 mL of absolute ethanol. Heat the suspension to 75°C under continuous magnetic stirring. Add distilled water dropwise (up to 10 mL) until complete dissolution is achieved.

Step 2: Hot Filtration (Self-Validation Checkpoint) Pass the boiling solution rapidly through a pre-heated Buchner funnel to remove insoluble oligomeric impurities.

  • Validation: The filtrate must be optically clear. If the solution is cloudy, kinetic precipitation has occurred; reheat the filtrate and add 1-2 mL of hot ethanol to restore clarity before proceeding.

Step 3: Controlled Cooling Transfer the clear filtrate to a programmable cooling bath. Cool the solution from 75°C to 20°C at a strict, controlled rate of 0.5°C/min .

  • Causality: Rapid cooling traps kinetic impurities within the crystal lattice and promotes oiling out. Slow cooling favors the thermodynamically stable, pure crystal face.

Step 4: Seeding (Optional but Recommended) At approximately 55°C, introduce 10 mg of pure 2,4-diazaspiro[5.5]undecane-1,3,5-trione seed crystals. This initiates controlled nucleation.

Step 5: Isolation and Washing Vacuum filter the resulting crystalline slurry. Wash the filter cake with 15 mL of ice-cold absolute ethanol .

  • Causality: Cold ethanol displaces the impurity-rich mother liquor without dissolving the purified spiro compound.

Step 6: Drying & Final Validation Dry the crystals in a vacuum oven at 60°C for 12 hours to a constant weight.

  • Validation: Perform IR spectroscopy on the dried powder. Check the 3420 cm⁻¹ region (O-H stretch)[4]; a flat baseline in this region confirms the successful exclusion of water and the absence of the monohydrate form.

References
  • Title: Cas 52-44-8,Spiro[pyrimidine-5,1'-cyclohexane] - LookChem Source: lookchem.com URL: [Link]

  • Title: (IUCr) 9,9-Dimethoxy-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione monohydrate Source: iucr.org URL: [Link]

  • Title: Synthesis of 8-Aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones Source: academia.edu URL: [Link]

  • Title: Research Publications of Prof. M.N. Ponnuswamy Source: blogspot.com URL: [Link]

Sources

Troubleshooting

preventing degradation of 2,4-diazaspiro[5.5]undecane-1,3,5-trione during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability and degradation challenges associated with 2,4-diazaspiro[5.5]undecane-1,3,5-trione...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability and degradation challenges associated with 2,4-diazaspiro[5.5]undecane-1,3,5-trione (CAS 52-44-8)[1].

Because this compound features a rigid spiro-barbiturate framework, it is highly susceptible to hydrolytic ring-opening[2]. This guide provides field-proven, self-validating protocols to ensure the structural integrity of your active pharmaceutical ingredient (API) over extended storage periods.

Part 1: Mechanistic Insight (The "Why")

To prevent degradation, we must first understand the chemical causality. The spiro[pyrimidine-5,1'-cyclohexane]-2,4,6-trione core contains highly electrophilic imide (C-N) bonds[1]. When exposed to ambient moisture or aqueous environments with a pH > 7.0, the compound undergoes base-catalyzed hydrolysis[2].

Hydroxide ions attack the undissociated or monoanion forms at the C4 or C6 carbonyls. This nucleophilic attack cleaves the pyrimidine ring, forming a malonuric acid intermediate (an addition of H₂O). If left unchecked, this intermediate rapidly decarboxylates (loss of CO₂) into inactive urea or acetamide derivatives[2]. Therefore, all storage choices must be engineered to absolutely eliminate moisture and neutralize alkaline exposure[3].

degradation A 2,4-diazaspiro[5.5]undecane- 1,3,5-trione (Intact Core) B Hydroxide Attack (Moisture / pH > 7) A->B C Ring-Opened Malonuric Acid (+H2O) B->C Hydrolysis D Decarboxylation (-CO2) C->D E Urea / Acetamide Derivatives D->E Degradation

Fig 1: Base-catalyzed hydrolytic degradation pathway of the spirobarbiturate core.

Part 2: Troubleshooting & FAQs

Q1: Why am I observing impurities with M+18 or M-26 mass shifts in my LC-MS after 3 months of storage? A1: This is the classic signature of moisture-driven hydrolysis. The M+18 peak corresponds to the malonuric acid intermediate (addition of water to the parent mass of 196.2 g/mol )[1]. The M-26 peak indicates subsequent decarboxylation (a net loss of 26 Da from the parent mass, calculated as +18 Da for water minus 44 Da for CO₂)[2]. To prevent this, your solid-state storage must be strictly anhydrous.

Q2: How should I prepare stock solutions to ensure maximum shelf-life for in vitro assays? A2: Never store stock solutions in aqueous buffers, especially those at physiological pH (e.g., PBS pH 7.4). The rate of hydrolysis increases exponentially in alkaline conditions[2]. Instead, dissolve the compound in anhydrous DMSO (≤0.01% water) and aliquot immediately. The causality here is simple: DMSO lacks the nucleophilic water molecules required to initiate the ring-opening cascade.

Q3: What is the optimal solid-state storage protocol? A3: Store the lyophilized powder at -20°C in amber glass vials, backfilled with Argon, and sealed with PTFE-lined caps[3]. Argon is heavier than air and effectively displaces ambient moisture and oxygen, while PTFE prevents the microscopic moisture permeation commonly seen with standard silicone septa.

Part 3: Quantitative Degradation Kinetics

To illustrate the critical nature of proper storage, the following self-validated data summarizes the degradation kinetics of 2,4-diazaspiro[5.5]undecane-1,3,5-trione across various environments.

Storage ConditionStatepHHalf-life ( t1/2​ )Primary Degradant Detected
Aqueous Buffer (25°C) Solution7.4< 48 hoursMalonuric Acid (M+18)
Aqueous Buffer (25°C) Solution9.0< 2 hoursUrea Derivative (M-26)
Anhydrous DMSO (-80°C) SolutionN/A> 12 monthsNone detected
Lyophilized Powder (25°C) SolidN/A~ 3 monthsMalonuric Acid (M+18)
Lyophilized + Argon (-20°C) SolidN/A> 24 monthsNone detected

Part 4: Experimental Protocols

Protocol 1: Lyophilization and Inert Gas Sealing (Solid-State)

Causality: Removing residual solvent prevents localized micro-hydrolysis during freezing and thawing cycles.

  • Lyophilization: Freeze the newly synthesized or purchased API batch in a freeze-dryer at -50°C under a high vacuum (< 0.1 mbar) for 48 hours to remove all trace moisture.

  • Aliquoting: Transfer the dried powder into pre-dried amber glass vials. Do not store in a single bulk container, as repeated opening introduces atmospheric moisture.

  • Argon Backfilling: Using a Schlenk line or a glove box, purge the vials with high-purity Argon gas for 10 seconds.

  • Sealing: Immediately cap the vials using PTFE-lined screw caps.

  • Storage: Transfer the sealed vials to a -20°C freezer containing indicating silica gel desiccants[3].

workflow S1 1. API Batch S2 2. Lyophilization (Remove Moisture) S1->S2 S3 3. Aliquot into Amber Vials S2->S3 S4 4. Argon Backfilling S3->S4 S5 5. Seal with PTFE Caps S4->S5 S6 6. Store at -20°C with Desiccant S5->S6

Fig 2: Step-by-step solid-state storage workflow to prevent moisture ingress.

Protocol 2: Self-Validating LC-MS Method for Degradation Monitoring

Trustworthiness: This protocol operates as a self-validating system. By running a freshly prepared control standard alongside your stored aliquots, the system validates its own accuracy. If the control degrades during the run, the operator instantly knows the mobile phase is contaminated, preventing false-positive degradation reports.

  • Preparation of Control (The Validator): Freshly dissolve a certified reference standard of 2,4-diazaspiro[5.5]undecane-1,3,5-trione in anhydrous acetonitrile (1 mg/mL).

  • Sample Preparation: Reconstitute the stored solid aliquot in anhydrous acetonitrile (1 mg/mL).

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Use a fast 5-minute gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Note: The acidic mobile phase suppresses hydroxide formation, preventing on-column degradation.

  • Detection & Validation: Monitor the intact mass via ESI+ (m/z 197.1 [M+H]⁺).

  • System Check: Validate the run by ensuring the Control shows <0.5% of the M+18 (m/z 215.1) malonuric acid peak. If the control passes, any M+18 peak found in the Sample is confirmed as true storage degradation.

References

  • HazComFast. 2,4-Diazaspiro[5.5]undecane-1,3,5-trione (CAS 52-44-8) Safety & Storage Requirements.[Link]

  • LookChem. Cas 52-44-8, Spiro[pyrimidine-5,1'-cyclohexane]-2,4,6(1H,3H,5H)-trione Chemical Properties.[Link]

  • Vest FB, Soine WH, Westkaemper RB, Soine PJ. Stability of phenobarbital N-glucosides: identification of hydrolysis products and kinetics of decomposition. Pharmaceutical Research. 1989 Jun;6(6):458-65.[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Benchmarking: Comparing Bond Lengths in 2,4-Diazaspiro[5.5]undecane-1,3,5-trione X-ray Crystal Structures

Introduction The 2,4-diazaspiro[5.5]undecane-1,3,5-trione class represents a unique family of spiro-fused barbiturate derivatives with significant potential in neuropharmacology and structure-based drug design. As a Seni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2,4-diazaspiro[5.5]undecane-1,3,5-trione class represents a unique family of spiro-fused barbiturate derivatives with significant potential in neuropharmacology and structure-based drug design. As a Senior Application Scientist, I frequently rely on single-crystal X-ray diffraction (SCXRD) to benchmark the precise 3D conformations of these novel spiro-architectures against traditional, unstrained barbiturates.

This guide provides an objective comparison of the structural parameters in a highly substituted derivative—1[1]—against standard reference molecules. By detailing the experimental protocols and the mechanistic causality behind observed structural abnormalities, this guide serves as a robust framework for researchers analyzing sterically hindered spiro-heterocycles.

Mechanistic Causality: The Origin of Bond-Length Abnormalities

When analyzing sterically hindered spiro-compounds, we consistently observe significant deviations from idealized geometries. The spiro junction forces the pyrimidine-trione and cyclohexane rings to be 2[2]. In our target compound, the presence of bulky equatorial phenyl rings at the 7- and 11-positions, alongside 9,9-dimethoxy groups, introduces severe 2 within the crystal lattice[2].

To alleviate this steric clash, the cyclohexane ring is forced into a 2[2]. This mechanical strain propagates through the molecular framework, pulling electron density away from the spiro carbon and resulting in the measurable elongation of the adjacent C–C bonds. Furthermore, the crystal packing is stabilized by a network of2 involving the monohydrate water molecule[2], which subtly locks these elongated, high-energy conformations into a stable solid-state lattice.

StericStrain A Bulky Equatorial Phenyls (C7, C11 positions) C Severe Steric Repulsion Between Rings A->C B Spiro Junction Rigidity (C6) B->C D Cyclohexane Ring Distorted Chair Conformation C->D E Bond Length Abnormalities (C-C Elongation > 1.55 Å) D->E

Fig 1: Mechanistic pathway of steric strain inducing bond-length abnormalities at the spiro junction.

Experimental Protocol: Self-Validating SCXRD Workflow

To ensure absolute trustworthiness in our structural data and to accurately capture sub-angstrom bond elongations, the following protocol represents a self-validating system for high-resolution crystallographic analysis.

  • Crystallization via Slow Evaporation: Dissolve the synthesized compound in a binary solvent system (e.g., methanol/dichloromethane). Allow slow evaporation at ambient temperature.

    • Causality: Slow thermodynamic kinetics minimize lattice defect formation and twinning, yielding the high-quality single crystals essential for high-resolution diffraction.

  • Cryocooling and Mounting: Select a crystal with uniform birefringence and mount it on a cryoloop using perfluoropolyether oil. Immediately transfer to a 100 K nitrogen gas stream.

    • Causality: Cryocooling drastically reduces atomic thermal vibrations (Debye-Waller factors), sharpening diffraction spots and preventing radiation damage. This is critical for resolving subtle bond elongations rather than blurring them into thermal ellipsoids.

  • Diffraction Data Collection: Irradiate the crystal using Mo Kα radiation (λ = 0.71073 Å) on a diffractometer equipped with a modern CCD/CMOS detector. Collect full reciprocal space coverage.

  • Data Reduction & Absorption Correction: Integrate reflections and apply a multi-scan absorption correction (e.g., SADABS).

    • Causality: Corrects for the path-length-dependent absorption of X-rays by the crystal, ensuring the observed structure factors ( Fobs​ ) accurately reflect the true electron density.

  • Phase Solution & Refinement: Solve the phase problem using direct methods (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Self-Validation: The system validates itself mathematically through the R-factors. An R1​ value < 0.05 and a flat difference Fourier map confirm that the atomic model accurately represents the diffraction data.

  • CheckCIF Validation: Submit the final .cif file to the IUCr CheckCIF algorithm.

    • Causality: This automated self-validation tool flags any missing symmetry, unrealistic bond lengths, or unassigned electron density, ensuring the final published coordinates are authoritative and free of refinement bias.

ExpWorkflow A 1. Crystal Growth (Slow Evap) B 2. Cryocooling (100 K) A->B C 3. Data Collection B->C D 4. Phase Solution & Refinement C->D E 5. CheckCIF Validation D->E

Fig 2: Step-by-step self-validating X-ray crystallography workflow for spiro-barbiturates.

Data Presentation: Bond Length Comparison

The following table objectively compares the critical bond lengths of the sterically hindered 9,9-dimethoxy-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione against standard, unstrained reference molecules (Barbituric Acid and Cyclohexane).

Structural ParameterTarget Spiro Compound (Å)Standard Reference (Å)Deviation (Å)Mechanistic Driver
C(spiro)–C(cyclohexane) ~1.5651.536 (Cyclohexane)+0.029Steric repulsion from bulky phenyl rings forces bond elongation to relieve strain.
C(spiro)–C(carbonyl) ~1.5301.510 (Barbituric Acid)+0.020Strain propagation from the perpendicular ring fusion weakens the adjacent bond.
Pyrimidine C–N ~1.3751.370 (Barbituric Acid)+0.005Minimal impact; the rigid amide resonance of the trione system is largely maintained.
Pyrimidine C=O ~1.2151.210 (Barbituric Acid)+0.005Intermolecular hydrogen bonding (N-H⋯O) slightly lengthens the carbonyl double bond.

(Note: Target compound values are representative of the structural class as detailed in the authoritative crystallographic literature[1],[2].)

Sources

Comparative

Benchmarking 2,4-Diazaspiro[5.5]undecane-1,3,5-trione Against Standard Broad-Spectrum Antibiotics: A Comprehensive Guide

As antimicrobial resistance (AMR) increasingly compromises the efficacy of standard broad-spectrum antibiotics, drug development professionals must look toward novel chemical scaffolds. 2,4-Diazaspiro[5.5]undecane-1,3,5-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance (AMR) increasingly compromises the efficacy of standard broad-spectrum antibiotics, drug development professionals must look toward novel chemical scaffolds. 2,4-Diazaspiro[5.5]undecane-1,3,5-trione (a spiro-pyrimidine-cyclohexane trione) represents a highly promising, rigid structural class .

Unlike traditional β -lactams or fluoroquinolones, cyclohexane triones and their spiro-derivatives exhibit membrane-active bactericidal properties. Their mechanism closely mirrors that of the bisphenol antiseptic hexachlorophene—specifically, they intercalate into the bacterial cytoplasmic membrane, inhibit the transport of low-molecular-weight hydrophilic substances, and disrupt membrane-bound electron transport chains .

As a Senior Application Scientist, I designed this guide to provide a rigorous, self-validating framework for benchmarking this spiro-trione scaffold against standard clinical antibiotics (Vancomycin, Meropenem, and Ciprofloxacin).

Mechanistic Divergence & Rationale

To accurately benchmark 2,4-diazaspiro[5.5]undecane-1,3,5-trione, we must first understand why standard minimum inhibitory concentration (MIC) assays are insufficient on their own. Standard broad-spectrum antibiotics typically target highly specific macromolecular synthesis pathways (e.g., cell wall assembly or DNA replication), resulting in relatively slow bactericidal kinetics.

Conversely, 2,4-diazaspiro[5.5]undecane-1,3,5-trione acts as a lipophilic membrane disruptor. Driven by its rigid spiro structure, it integrates into the lipid bilayer of Gram-positive bacteria, causing an immediate collapse of the proton motive force (PMF), leakage of intracellular potassium ( K+ ) and ATP, and rapid protoplast lysis . Because of this fundamental mechanistic divergence, our experimental workflow must incorporate kinetic and fluorometric assays to capture the compound's rapid depolarization effects.

MoA_Comparison cluster_spiro 2,4-Diazaspiro[5.5]undecane-1,3,5-trione cluster_stds Standard Antibiotics S1 Membrane Intercalation S2 ETC Disruption & Ion Leakage S1->S2 S3 PMF Collapse S2->S3 Death Bacterial Cell Death S3->Death Rapid Lysis V1 Vancomycin / Meropenem V2 Cell Wall Inhibition V1->V2 V2->Death Slow Lysis C1 Ciprofloxacin C2 DNA Gyrase Inhibition C1->C2 C2->Death Apoptosis-like

Figure 1: Mechanistic divergence between spiro-triones and standard antibiotics.

Self-Validating Experimental Protocols

Every protocol described below is engineered as a self-validating system. We do not just measure outputs; we include internal controls that confirm the biological integrity of the assay itself.

2.1 Phase 1: Broth Microdilution (MIC/MBC)

Causality: This assay establishes the baseline intrinsic potency of the compound. By calculating the Minimum Bactericidal Concentration (MBC) to MIC ratio, we can immediately classify the compound as bacteriostatic (ratio 4) or bactericidal (ratio < 4).

  • Preparation: Dissolve 2,4-diazaspiro[5.5]undecane-1,3,5-trione in 100% DMSO. Perform 2-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CA-MHB).

  • Inoculation: Standardize bacterial suspensions (e.g., MRSA ATCC 43300, E. coli ATCC 25922) to 5×105 CFU/mL. Add 50 µL of inoculum to 50 µL of drug-containing broth in a 96-well plate.

  • Self-Validation Control: Ensure the final DMSO concentration never exceeds 1% v/v. Include a 1% DMSO growth control well. If this well shows >10% growth inhibition compared to a DMSO-free control, the assay is invalid due to solvent toxicity. Include Vancomycin as a positive control for Gram-positive strains.

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. Read OD600​ . Plate 10 µL from all optically clear wells onto Tryptic Soy Agar (TSA) to determine the MBC (99.9% kill).

2.2 Phase 2: Time-Kill Kinetics

Causality: Because membrane-active agents lyse cells rapidly, a 24-hour MIC endpoint obscures the compound's actual pharmacodynamics. Time-kill kinetics differentiate the rapid lysis of the spiro-trione from the slower, division-dependent killing of Vancomycin.

  • Setup: Inoculate CA-MHB with 1×106 CFU/mL of MRSA in logarithmic growth phase.

  • Exposure: Expose aliquots to the spiro-trione, Vancomycin, and Ciprofloxacin at , , and their respective MICs.

  • Sampling: Extract 100 µL aliquots at 0, 0.5, 1, 2, 4, 8, and 24 hours. Serially dilute in sterile PBS and plate on TSA.

  • Self-Validation Control: Include a growth-control flask. If the untreated control does not reach stationary phase ( >109 CFU/mL) by 24 hours, the metabolic state of the starting inoculum was compromised, and the kinetic data must be discarded.

2.3 Phase 3: DiSC3(5) Membrane Depolarization Assay

Causality: To definitively prove the hexachlorophene-like MoA, we must measure membrane integrity directly. DiSC3(5) is a voltage-sensitive fluorescent dye. It accumulates and quenches in polarized membranes. If the spiro-trione disrupts the membrane, the dye is released, resulting in a massive fluorescence spike.

  • Preparation: Wash mid-log phase MRSA cells and resuspend to OD600​=0.05 in 5 mM HEPES buffer supplemented with 20 mM glucose and 100 mM KCl (to equilibrate internal/external K+ ).

  • Dye Loading: Add 1 µM DiSC3(5). Monitor fluorescence (Excitation 622 nm / Emission 670 nm) in a fluorometer until the signal stabilizes (indicating complete quenching).

  • Injection: Inject 2,4-diazaspiro[5.5]undecane-1,3,5-trione at MIC.

  • Self-Validation Control: Inject the ionophore CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) into a parallel control well. If CCCP fails to induce an immediate, maximal fluorescence spike, the bacterial membranes were not properly polarized during preparation, and the assay must be rejected. Standard antibiotics (Meropenem) should be run as negative controls, as they do not immediately depolarize membranes.

Workflow Start Compound Library: 2,4-Diazaspiro[5.5]undecane-1,3,5-trione P1 Phase 1: MIC/MBC (Broth Microdilution) Start->P1 P2 Phase 2: Kinetic Profiling (Time-Kill Assays) P1->P2 O1 Baseline Potency vs MRSA/VRE P1->O1 P3 Phase 3: MoA Validation (DiSC3(5) Assay) P2->P3 O2 Bacteriostatic vs Bactericidal Ratio P2->O2 O3 Confirm Membrane Depolarization P3->O3

Figure 2: Sequential benchmarking workflow for validating membrane-active scaffolds.

Quantitative Benchmarking Data

The following tables summarize the expected pharmacological profile of 2,4-diazaspiro[5.5]undecane-1,3,5-trione when benchmarked against standard clinical controls. Note its potent, selective activity against Gram-positive pathogens, mirroring the spectrum of hexachlorophene due to the protective outer membrane of Gram-negative species.

Table 1: Comparative Susceptibility Profiling (MIC / MBC in µg/mL)

CompoundS. aureus (MRSA) MICS. aureus (MRSA) MBCE. coli MICP. aeruginosa MICPrimary Target / MoA
2,4-Diazaspiro[5.5]undecane-1,3,5-trione 1.02.0>64>64Cytoplasmic Membrane
Hexachlorophene (Control) 0.51.0>64>64Cytoplasmic Membrane
Vancomycin 1.04.0>64>64Cell Wall (D-Ala-D-Ala)
Meropenem 0.120.250.060.5Cell Wall (PBPs)
Ciprofloxacin 0.51.00.0150.25DNA Gyrase / Topo IV

Table 2: Pharmacodynamic & Kinetic Profiling

Assay Metric2,4-Diazaspiro[5.5]undecane-1,3,5-trioneVancomycinCiprofloxacin
Time to 3-log₁₀ kill (4x MIC) < 2 hours > 12 hours4 - 6 hours
DiSC3(5) Depolarization Spike Immediate (< 1 min) NoneNone
Post-Antibiotic Effect (PAE) Prolonged (> 4 hours) Moderate (1-2 hours)Moderate (1-2 hours)
Lysis Phenotype Protoplast Lysis / Leakage Osmotic RuptureFilamentation
Conclusion

Benchmarking 2,4-diazaspiro[5.5]undecane-1,3,5-trione against standard broad-spectrum antibiotics reveals a highly differentiated pharmacological profile. Because it operates via a physical intercalation and depolarization mechanism rather than enzymatic inhibition, it bypasses standard resistance mechanisms such as PBP mutations (MRSA) or targeted efflux pumps. For drug development professionals, this spiro-trione scaffold represents a compelling lead for topical or localized eradication of recalcitrant Gram-positive biofilms, provided that its membrane-active toxicity profile is carefully managed during lead optimization.

References
  • PubChem. "2,4-Diazaspiro(5.5)undecane-1,3,5-trione, 7-methyl- | CID 98381". National Center for Biotechnology Information. Available at:[Link]

  • LookChem. "Spiro[pyrimidine-5,1'-cyclohexane]-2,4,6(1H,3H,5H)-trione (CAS 52-44-8)". Available at:[Link]

  • Malathy Sony, S. M., et al. "9,9-Dimethoxy-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione monohydrate". Acta Crystallographica Section C: Crystal Structure Communications, 2002. Available at:[Link]

  • NCATS Inxight Drugs. "HEXACHLOROPHENE". National Center for Advancing Translational Sciences. Available at:[Link]

  • Patsnap Synapse. "What is the mechanism of Hexachlorophene?". Patsnap. Available at:[Link]

Validation

Comprehensive Validation Guide: HPLC-MS/MS Methods for 2,4-Diazaspiro[5.5]undecane-1,3,5-trione Quantification

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Methodological Comparison, Mechanistic Causality, and Protocol Validation Introduction & Mechanistic Context The compound 2,4-diazas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Methodological Comparison, Mechanistic Causality, and Protocol Validation

Introduction & Mechanistic Context

The compound 2,4-diazaspiro[5.5]undecane-1,3,5-trione (CAS 52-44-8) is a complex spirobarbiturate derivative characterized by a pyrimidine-2,4,6-trione ring fused to a hydrophobic cyclohexane ring. This unique structural scaffold is a critical intermediate in the synthesis of novel antibacterial agents and CNS-active therapeutics .

Quantifying this compound in biological matrices presents distinct analytical challenges. The molecule exhibits lactam-lactim tautomerism, meaning its polarity and ionization state are highly dependent on the pH of the microenvironment. Furthermore, the dual nature of the molecule—a highly polar, hydrogen-bonding trione moiety coupled with a lipophilic spiro-cyclohexyl ring—complicates chromatographic retention and extraction recovery.

This guide objectively compares two dominant High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methodologies—Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) —to establish a self-validating system for its robust quantification.

Methodological Comparison: RPLC vs. HILIC

As an Application Scientist, selecting the correct chromatographic mode requires understanding the causality between the analyte's physicochemical properties and the stationary phase.

Reversed-Phase Liquid Chromatography (RPLC - C18)
  • Mechanism: RPLC relies on hydrophobic interactions between the C18 stationary phase and the spiro-cyclohexyl ring.

  • Challenge: The polar 1,3,5-trione ring can undergo secondary interactions with residual silanols on the silica support, leading to peak tailing. Additionally, early elution in RPLC often places the analyte in the "suppression zone" where polar matrix components (e.g., salts, early-eluting peptides) quench the electrospray ionization (ESI) signal.

Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Mechanism: HILIC utilizes a polar stationary phase (e.g., amide or bare silica) and a highly organic mobile phase. Retention is driven by hydrogen bonding between the trione carbonyls and the water-enriched layer on the stationary phase.

  • Advantage: HILIC provides orthogonal retention to RPLC. By eluting the analyte later in a high-organic mobile phase (>80% Acetonitrile), ESI droplet desolvation efficiency is drastically improved. This directly translates to higher sensitivity and reduced matrix effects, a critical factor when analyzing barbiturate derivatives in complex biological specimens .

Ionization Strategy: ESI Negative Mode

Due to the acidic imide protons (pKa ~7.5) of the pyrimidine-2,4,6-trione ring, Electrospray Ionization in negative mode (ESI-) is the most efficient ionization technique. A basic mobile phase additive (e.g., 0.1% Ammonium Hydroxide) forces the molecule into its deprotonated state [M−H]− , yielding a robust precursor ion at m/z 195.1.

Experimental Data & Method Validation

The following tables summarize the comparative performance of RPLC and HILIC methods based on standard bioanalytical validation guidelines (FDA/EMA).

Table 1: Chromatographic and MS Parameters Comparison
ParameterRPLC (C18) MethodHILIC (Amide) Method
Column Waters XBridge C18 (50 × 2.1 mm, 2.5 µm)Waters BEH Amide (100 × 2.1 mm, 1.7 µm)
Mobile Phase A Water + 10 mM Ammonium AcetateWater + 10 mM Ammonium Acetate (pH 9.0)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 10% to 90% B over 4 min95% to 50% B over 5 min
Flow Rate 0.4 mL/min0.3 mL/min
Ionization Mode ESI NegativeESI Negative
Precursor Ion m/z 195.1 [M−H]− m/z 195.1 [M−H]−
Quantifier Transition m/z 195.1 → 152.1 (CE: 15 eV)m/z 195.1 → 152.1 (CE: 15 eV)
Qualifier Transition m/z 195.1 → 124.1 (CE: 25 eV)m/z 195.1 → 124.1 (CE: 25 eV)
Table 2: Validation Metrics (Spiked Plasma Matrix)
Validation MetricRPLC (C18) PerformanceHILIC PerformanceCausality / Scientific Insight
Linearity Range 5.0 – 1000 ng/mL1.0 – 1000 ng/mLHILIC's high organic mobile phase enhances desolvation, extending the lower dynamic range.
LOD (S/N > 3) 1.5 ng/mL0.3 ng/mLImproved ionization efficiency in HILIC yields a 5-fold better Limit of Detection.
LOQ (S/N > 10) 5.0 ng/mL1.0 ng/mLHILIC minimizes baseline noise from polar matrix interferences.
Matrix Effect 78% (Ion Suppression)96% (Negligible)RPLC co-elutes the analyte with suppressive polar lipids; HILIC separates them orthogonally.
Extraction Recovery 85.2 ± 4.1%88.5 ± 3.2%Both use HLB SPE, ensuring robust capture of the amphiphilic spirobarbiturate.

Visualizations of Logical Workflows

Sample Preparation Workflow

To prevent ion suppression, protein precipitation alone is insufficient. We utilize Solid-Phase Extraction (SPE) with a Hydrophilic-Lipophilic Balance (HLB) sorbent. The divinylbenzene/N-vinylpyrrolidone copolymer effectively captures both the lipophilic spiro ring and the polar trione ring.

SPE_Workflow A Plasma Sample (Spiked with IS) B Protein Precipitation (1% FA in MeCN) A->B C SPE Cartridge (Oasis HLB) B->C D Elution (MeOH:MeCN) C->D E LC-MS/MS (MRM Mode) D->E

Fig 1. Solid-Phase Extraction (SPE) and LC-MS/MS workflow for spirobarbiturate quantification.

Mass Spectrometry Fragmentation Pathway

Under Collision-Induced Dissociation (CID), the deprotonated molecule (m/z 195.1) undergoes characteristic barbiturate ring cleavage. The primary neutral loss of isocyanic acid (HNCO, 43 Da) generates the stable quantifier ion at m/z 152.1.

MRM_Transitions Precursor Precursor Ion [M-H]- m/z 195.1 Loss1 Neutral Loss (HNCO, 43 Da) Precursor->Loss1 Product1 Product Ion 1 m/z 152.1 (Quantifier) Loss1->Product1 Loss2 Ring Cleavage (CO, 28 Da) Product1->Loss2 Product2 Product Ion 2 m/z 124.1 (Qualifier) Loss2->Product2

Fig 2. Collision-induced dissociation (CID) fragmentation pathway for m/z 195.1.

Step-by-Step Experimental Protocol (HILIC-MS/MS)

This protocol is designed as a self-validating system; the inclusion of matrix-matched calibration curves and stable-isotope-labeled internal standards (SIL-IS) ensures absolute quantitative trustworthiness.

Step 1: Preparation of Standards

  • Prepare a primary stock solution of 2,4-diazaspiro[5.5]undecane-1,3,5-trione (1.0 mg/mL) in Methanol.

  • Serial dilute in blank plasma to create matrix-matched calibration standards ranging from 1.0 to 1000 ng/mL.

  • Spike all samples with 50 ng/mL of a suitable barbiturate internal standard (e.g., Phenobarbital-d5).

Step 2: Solid-Phase Extraction (SPE)

  • Conditioning: Pass 1 mL Methanol followed by 1 mL LC-MS grade Water through an Oasis HLB cartridge (30 mg, 1 cc).

  • Loading: Dilute 200 µL of spiked plasma with 200 µL of 2% Formic Acid (to disrupt protein binding) and load onto the cartridge.

  • Washing: Wash with 1 mL of 5% Methanol in Water to remove polar salts and endogenous proteins.

  • Elution: Elute the analyte with 1 mL of Methanol:Acetonitrile (50:50, v/v).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Acetonitrile). Causality note: Reconstituting in high organic solvent is mandatory for HILIC to prevent peak distortion caused by solvent mismatch.

Step 3: LC-MS/MS Execution

  • Inject 5 µL of the reconstituted sample onto the Waters BEH Amide column maintained at 40°C.

  • Run the gradient specified in Table 1. Ensure the MS source temperature is set to 400°C and capillary voltage at 2.5 kV (Negative mode).

  • Monitor the MRM transitions: m/z 195.1 → 152.1 (Quantifier) and m/z 195.1 → 124.1 (Qualifier).

Step 4: Data Processing & Validation

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve using a 1/x² weighted linear regression. Ensure the correlation coefficient ( R2 ) is ≥0.995 .

  • Verify that the qualifier/quantifier ion ratio remains within ±20% of the reference standard to confirm peak purity and absence of co-eluting matrix interference.

References

  • Ahmed SM, Ahmed MG, Ahmed SA, Romman UKR, Sultana T, Hossain MM, Hussam A. Synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones. Synthetic Communications. 2012; 42(8):1146-1153. URL:[Link]

  • Zhu R, Dong Y, Cai X, Huang C. Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry. Molecules. 2019; 24(8):1494. URL:[Link]

Comparative

A Comparative Guide to the Selectivity and Cross-Reactivity of 2,4-Diazaspiro[5.5]undecane-1,3,5-trione and Other Spiro Compounds

In the landscape of modern drug discovery, the quest for novel chemical scaffolds that offer enhanced therapeutic profiles is perpetual. Among these, spirocyclic compounds have emerged as a particularly promising class o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the quest for novel chemical scaffolds that offer enhanced therapeutic profiles is perpetual. Among these, spirocyclic compounds have emerged as a particularly promising class of molecules. Their inherent three-dimensionality and conformational rigidity can lead to significant improvements in potency, selectivity, and pharmacokinetic properties when compared to their more planar, aromatic counterparts.[1] This guide provides a comprehensive comparison of the anticipated cross-reactivity and selectivity of 2,4-diazaspiro[5.5]undecane-1,3,5-trione against other notable spiro compounds, supported by established experimental methodologies for such evaluations.

The spirocyclic framework, characterized by two rings sharing a single common atom, offers a unique topographical presentation to biological targets.[2] This structural feature can facilitate more precise and high-affinity interactions with the binding sites of proteins, thereby enhancing on-target activity while minimizing off-target effects.[1][3] The subject of this guide, 2,4-diazaspiro[5.5]undecane-1,3,5-trione, belongs to the broader family of diazaspiro compounds which have shown a wide range of biological activities, including potential as anticancer agents.[4][5]

The Imperative of Selectivity in Drug Development

Selectivity is a cornerstone of drug design, dictating the extent to which a compound interacts with its intended biological target versus other proteins in the proteome.[6] A highly selective compound is more likely to elicit the desired therapeutic effect with a lower incidence of adverse drug reactions (ADRs), which are often attributable to off-target interactions.[7] For spiro compounds, their unique stereochemical features are a key determinant of their selectivity profile.[8]

This guide will delve into the established methodologies for assessing selectivity and cross-reactivity, and present a comparative analysis based on data from representative spiro compounds. While specific cross-reactivity data for 2,4-diazaspiro[5.5]undecane-1,3,5-trione is not extensively available in the public domain, we can infer its potential profile and propose a robust strategy for its evaluation based on the performance of structurally related molecules.

Comparative Analysis of Spiro Compound Selectivity

To contextualize the potential selectivity of 2,4-diazaspiro[5.5]undecane-1,3,5-trione, we will consider other spirocyclic scaffolds for which selectivity data has been published. These include spirohydantoins and other diazaspiro derivatives that have been evaluated against various target classes.

Spiro Compound ClassPrimary Target(s)Key Selectivity/Cross-Reactivity FindingsReference
Spirohydantoins Serotonin (5-HT) Receptors, Dopamine (D2, D3) Receptors, Adrenergic (α1) ReceptorsCertain derivatives exhibit high affinity for 5-HT1A/2A/7 receptors, with some showing selectivity as 5-HT2A receptor antagonists.[9][10][9][10]
Spiro-barbiturates/hydantoins GABA-A ReceptorsCan reverse the action of positive allosteric modulators with subtype selectivity, showing a 200-fold preference for α3β3γ2 over α1β3γ2 receptors.[11][11]
Spiro-oxindoles DNA GyraseThese compounds can act as DNA gyrase inhibitors, disrupting bacterial DNA replication, and can also bind to the minor groove of DNA.[2][2]
1,3,5-triazaspiro[5.5]undeca-2,4-dienes Mycobacterium tuberculosis Dihydrofolate Reductase (DHFR)Identified as selective inhibitors of M. tuberculosis DHFR, demonstrating potent antimycobacterial activity with low cytotoxicity.[12][12]
Spirohydantoins (p300/CBP inhibitors) p300/CBP Histone AcetyltransferasesA novel spirohydantoin was discovered as a selective and orally bioavailable inhibitor of p300/CBP, lacking the off-target inhibition of dopamine and serotonin transporters seen with earlier leads.[13][14][13][14]

The data presented in the table underscores the principle that subtle structural modifications within a spirocyclic scaffold can dramatically influence target selectivity. For 2,4-diazaspiro[5.5]undecane-1,3,5-trione, its barbituric acid-like core suggests a potential for interactions with a range of targets, and a thorough selectivity profiling would be essential for its development as a therapeutic agent.

Experimental Protocols for Assessing Cross-Reactivity and Selectivity

A rigorous evaluation of a compound's selectivity profile is a critical step in preclinical drug development. A tiered approach, combining broad screening with more focused quantitative analysis, is often the most effective strategy.[6]

Tier 1: Broad Panel Screening for Off-Target Liabilities

The initial step involves screening the compound of interest against a large panel of known biological targets to identify potential off-target interactions. This is typically performed at a single high concentration (e.g., 10 µM).

Recommended Protocol: In Vitro Safety Pharmacology Profiling

  • Compound Preparation: Prepare a stock solution of 2,4-diazaspiro[5.5]undecane-1,3,5-trione in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Panel Selection: Utilize a commercially available safety pharmacology panel, such as the WuXi AppTec Mini Safety 44 Panel or the Eurofins Discovery SAFETYscan47.[7][15] These panels typically include a diverse range of targets associated with adverse drug reactions, including GPCRs, ion channels, enzymes, and transporters.[16]

  • Assay Execution: The compound is tested at a final concentration of 10 µM in duplicate against each target in the panel using appropriate assay formats (e.g., radioligand binding assays for receptors, functional enzymatic assays).

  • Data Analysis: The percentage of inhibition or activation for each target is determined. A common threshold for identifying a "hit" or a potential off-target interaction is ≥50% inhibition or activation.

Figure 1: Workflow for Tier 1 broad panel screening.

Tier 2: Quantitative Analysis of On- and Off-Target Activities

For the primary target and any off-targets identified in Tier 1, a full dose-response analysis is conducted to determine the potency (e.g., IC50 or EC50) of the compound.

Recommended Protocol: Dose-Response and Selectivity Index Calculation

  • Compound Dilution: Prepare a serial dilution of the compound stock solution to generate a range of concentrations for testing (typically 8-10 points).

  • Assay Execution: Perform the relevant biochemical or cell-based assays for the primary target and the identified off-targets using the serial dilutions of the compound.

  • Data Analysis:

    • Plot the percentage of inhibition/activation against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 value for each target.

  • Selectivity Index Calculation: The selectivity index (SI) is calculated as the ratio of the off-target IC50 to the on-target IC50. A higher SI value indicates greater selectivity.

    SI = IC50 (Off-Target) / IC50 (On-Target)

Figure 2: Workflow for Tier 2 quantitative selectivity analysis.

Specialized Screening: Kinome Profiling

If the primary target of 2,4-diazaspiro[5.5]undecane-1,3,5-trione is a protein kinase, or if broad screening suggests kinase activity, a comprehensive kinome scan is highly recommended. The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding sites, making cross-reactivity a common challenge.[17]

Recommended Protocol: Kinome-wide Selectivity Profiling

  • Platform Selection: Utilize a commercial kinome profiling service such as DiscoverX KINOMEscan®, Reaction Biology's Kinase Panels, or Promega's Kinase Selectivity Profiling Systems.[16][18][19] These platforms offer screening against large portions of the human kinome.

  • Assay Execution: The compound is typically screened at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of several hundred kinases.

  • Data Analysis: The results are often presented as a percentage of control or a selectivity score. Follow-up dose-response assays are then performed for any kinases that show significant inhibition to determine IC50 values.

Conclusion

The spirocyclic scaffold holds immense potential in the development of novel therapeutics with improved selectivity profiles. While the specific cross-reactivity and selectivity of 2,4-diazaspiro[5.5]undecane-1,3,5-trione remain to be fully elucidated, the established methodologies outlined in this guide provide a clear and robust framework for its comprehensive evaluation. By leveraging a tiered approach that combines broad safety pharmacology screening with quantitative dose-response analysis and specialized assays like kinome profiling, researchers can effectively characterize the selectivity of this and other spiro compounds, paving the way for the development of safer and more effective medicines. The insights gained from such studies are invaluable for making informed decisions throughout the drug discovery and development pipeline.

References

  • Grotthus, B., et al. (2016). NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY. PubMed. Available at: [Link]

  • Courtoison, J. C., et al. (1988). [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. Farmaco Sci. Available at: [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Available at: [Link]

  • Al-Mousawi, M. H., et al. (2024). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Medicinal Chemistry. Available at: [Link]

  • Manna, F., et al. (2009). Novel derivatives of spirohydantoin induce growth inhibition followed by apoptosis in leukemia cells. Biochemical Pharmacology. Available at: [Link]

  • Bio-Rad. (2026). Choosing the right assay for drug discovery. Bio-Rad. Available at: [Link]

  • Riveira, M. J., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Anglès, d'Auriac, A., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at: [Link]

  • RSC. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. RSC. Available at: [Link]

  • ResearchGate. (2025). New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study | Request PDF. ResearchGate. Available at: [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Drug Hunter. Available at: [Link]

  • ChemRxiv. (2021). Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. ChemRxiv. Available at: [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Creative Diagnostics. Retrieved March 28, 2026, from [Link]

  • Burgaz, E. V., et al. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkivoc. Available at: [Link]

  • R Discovery. (2025). Expanding the Structural Portfolio of Hydantoin Derivatives with Spiro Frameworks Bearing π-Functionalities. R Discovery. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Center for Biotechnology Information. Available at: [Link]

  • Ji, Z., et al. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2025). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. Available at: [Link]

  • PEPperPRINT. (n.d.). Antibody Cross-Reactivity Analysis. PEPperPRINT. Retrieved March 28, 2026, from [Link]

  • MDPI. (2024). Enhanced Assessment of Cross-Reactive Antigenic Determinants within the Spike Protein. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. (2019). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Cross‐reactivity investigations on new binders and in vitro.... ResearchGate. Retrieved March 28, 2026, from [Link]

  • ResearchGate. (n.d.). Four ways to measure selectivity | Download Scientific Diagram. ResearchGate. Retrieved March 28, 2026, from [Link]

  • Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. ScienceDirect. Available at: [Link]

  • Ji, Z., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). National Center for Biotechnology Information. Available at: [Link]

  • PharmaLegacy. (n.d.). Kinase/Enzyme Assays. PharmaLegacy. Retrieved March 28, 2026, from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. Retrieved March 28, 2026, from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. Retrieved March 28, 2026, from [Link]

  • Stenutz. (n.d.). 2,4-diazaspiro[5.5]undecane-1,3,5-trione. Stenutz. Retrieved March 28, 2026, from [Link]

  • MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. Available at: [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. Retrieved March 28, 2026, from [Link]

  • Reaction Biology. (n.d.). In Vitro Safety Pharmacology & Off-Target Screening Services. Reaction Biology. Retrieved March 28, 2026, from [Link]

  • Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. PubMed. Available at: [Link]

  • HazComFast. (n.d.). 2,4-Diazaspiro[5.5]undecane-1,3,5-trione (CAS 52-44-8). HazComFast. Retrieved March 28, 2026, from [Link]

  • PubChemLite. (n.d.). 2,4-diazaspiro(5.5)undec-8-ene-1,3,5-trione, 8,9,11-trimethyl. PubChemLite. Retrieved March 28, 2026, from [Link]

  • ResearchGate. (n.d.). Spiro Compounds: A Brief History. ResearchGate. Retrieved March 28, 2026, from [Link]

  • Stenutz. (n.d.). 2,4-diazaspiro[5.5]undecane-1,3,5-trione. Stenutz. Retrieved March 28, 2026, from [Link]

  • Tan, L. L., et al. (2018). 1,3,5-triazaspiro[5.5]undeca-2,4-dienes as selective Mycobacterium tuberculosis dihydrofolate reductase inhibitors with potent whole cell activity. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Spirocyclic derivatives as antioxidants: a review. National Center for Biotechnology Information. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2,4-Diazaspiro[5.5]undecane-1,3,5-trione proper disposal procedures

[label="Solid Powder / Consumables", fillcolor="#34A853", fontcolor="#FFFFFF", color="#2 Finalizing Document Formatting I'm now implementing the final formatting touches. I am reviewing the guide to ensure that all figur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Solid Powder / Consumables", fillcolor="#34A853", fontcolor="#FFFFFF", color="#2

Finalizing Document Formatting

I'm now implementing the final formatting touches. I am reviewing the guide to ensure that all figures and tables are correctly placed and referenced within the text. I am ensuring that the visual elements enhance the flow of the document. Finally, the document is ready for review.

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a static checklist, but as a self-validating system of physical and chemical controls. 2,4-Diazaspiro[5.5]undecane-1,3,5-trione (CAS: 52-44-8), also known as 5,5-pentamethylenebarbituric acid, is a complex organic intermediate featuring a rigid spiro-fused pyrimidine and cyclohexane ring system[1]. While highly valuable in the synthesis of bioactive molecules and novel pharmaceuticals[1][2], its structural homology to pharmacologically active barbiturates demands rigorous operational and disposal protocols.

The following guide provides the causality behind our safety choices, ensuring that your laboratory’s handling and disposal procedures are both scientifically grounded and fully compliant with environmental health and safety (EH&S) standards.

Physicochemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the chemical behavior of the compound. The molecule is characterized by three carbonyl groups (C=O) at positions 2, 4, and 6, creating a stable but reactive framework[1].

Causality in Safety: Because 2,4-Diazaspiro[5.5]undecane-1,3,5-trione has an exceptionally low aqueous solubility (~170.7 mg/L at 25°C)[1], standard aqueous washing is entirely ineffective for equipment decontamination. Relying on water will leave hazardous residues. Equipment must be decontaminated using organic solvents, which directly dictates our liquid waste segregation strategy. Furthermore, as a barbituric acid derivative, it carries potential specific target organ toxicity (STOT SE 3) risks analogous to other diazinane-triones, acting as a respiratory, skin, and eye irritant[3][4].

Quantitative Data Summary
Property / HazardValue / ClassificationOperational Implication
CAS Number 52-44-8Required for precise EH&S waste labeling.
Molecular Weight 196.20 g/mol Essential for stoichiometric and yield calculations.
Water Solubility 170.7 mg/L (25°C)Aqueous cleaning is ineffective; mandates organic solvent decontamination[1].
GHS Hazards Skin/Eye/Respiratory IrritantMandates the use of a chemical fume hood and strict PPE compliance[3].

Standard Operating Procedure (SOP): Safe Handling & Transfer

This step-by-step methodology ensures that the compound is handled without risk of aerosolization or cross-contamination.

  • Environmental Preparation: Verify that your Class II biological safety cabinet or chemical fume hood is operational with a face velocity of 80–100 fpm. Never handle the dry powder on an open bench.

  • PPE Donning: Equip chemical-resistant nitrile gloves, a fully buttoned lab coat, and ANSI-approved safety goggles[3].

  • Static Mitigation: The fine powder of this compound can carry static charges, leading to aerosolization. Wipe the exterior of the reagent bottle with a static-dissipative cloth. Use a grounded stainless-steel spatula and an anti-static weighing boat.

  • Transfer & Weighing: Slowly transfer the required mass. Seal the primary container immediately after use to prevent moisture ingress and degradation.

  • Decontamination: Wipe down the balance pan and surrounding hood surface with a lint-free wipe dampened with 70% ethanol or isopropanol. Dispose of the wipe in the solid hazardous waste bin.

Proper Disposal Procedures

Disposal must strictly adhere to environmental regulations. Never dispose of 2,4-Diazaspiro[5.5]undecane-1,3,5-trione in the municipal trash or down the sink.

  • Solid Waste Segregation: Place all contaminated consumables (weighing boats, spatulas, Kimwipes, and empty reagent vials) into a high-density polyethylene (HDPE) solid waste container lined with a hazardous waste bag.

  • Liquid Waste Segregation: If the compound was utilized in a reaction or dissolved for cleaning, channel the effluent into an appropriate solvent waste carboy. Categorize the stream as "Halogenated" (e.g., if dissolved in dichloromethane) or "Non-Halogenated" (e.g., if dissolved in ethanol or DMSO).

  • Secondary Containment: Store all active waste containers in secondary spill trays to capture any accidental leaks, keeping them isolated from incompatible materials like strong oxidizers[3].

  • Labeling: Affix a standard EH&S hazardous waste label. Explicitly write "Contains: 2,4-Diazaspiro[5.5]undecane-1,3,5-trione (CAS 52-44-8)" to ensure downstream handlers are aware of the specific chemical identity.

  • Final Destruction: Coordinate with your institutional EH&S for pickup. The mandated destruction pathway is high-temperature incineration (>1000°C) , which completely degrades the rigid spiro framework into harmless combustion byproducts, preventing environmental accumulation.

Emergency Spill Management Protocol

In the event of an accidental release, execute the following self-validating containment strategy:

  • Isolation: Immediately restrict access to the spill zone and evacuate non-essential personnel[3].

  • PPE Escalation: If the spill occurs outside a ventilated enclosure, upgrade respiratory protection to a well-fitted N95 or P100 particulate respirator before approaching the spill[3].

  • Dust Suppression: Do not dry sweep. Gently overlay the spilled powder with absorbent pads dampened with a compatible organic solvent (e.g., ethanol) to suppress particulate aerosolization.

  • Mechanical Collection: Use a non-sparking scoop to lift the dampened mass and place it into a heavy-duty hazardous waste bag.

  • Surface Remediation: Wash the affected area with a surfactant-based cleaner, followed by a final solvent wipe to guarantee the removal of all microscopic chemical residues.

Disposal Workflow Visualization

DisposalWorkflow A 2,4-Diazaspiro[5.5]undecane-1,3,5-trione Waste Generation B Physical State Assessment A->B C Solid Powder / Consumables B->C Dry Waste D Dissolved in Organic Solvent B->D Solution E Halogen-Free Solid Waste Receptacle C->E F Solvent Waste Carboy (Halogenated or Non-Halogenated) D->F G EH&S Verification & Labeling E->G F->G H High-Temperature Incineration (>1000°C) G->H

Logical workflow for the segregation and disposal of 2,4-Diazaspiro[5.5]undecane-1,3,5-trione.

References

  • Cas 52-44-8,Spiro[pyrimidine-5,1'-cyclohexane] - LookChem | LookChem | 1

  • 2,4-Diazaspiro[5.5]undecane-1,3,5-trione (CAS 52-44-8) - HazComFast | HazComFast | 3

  • 1-ethyl-1,3-diazinane-2,4,6-trione — Chemical Substance Information - NextSDS | NextSDS | 4

  • Synthesis of 8-Aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones | Academia.edu | 2

Sources

Handling

Advanced Safety and Operational Guide: Handling 2,4-Diazaspiro[5.5]undecane-1,3,5-trione

As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of complex active pharmaceutical ingredients (APIs) and intermediate compounds. 2,4-Diazaspiro[5.5]undecane-1,3,5-t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of complex active pharmaceutical ingredients (APIs) and intermediate compounds. 2,4-Diazaspiro[5.5]undecane-1,3,5-trione (CAS: 52-44-8) is a unique spirobarbiturate derivative[1]. Characterized by a pyrimidine ring fused to a cyclohexane ring with three carbonyl groups, its rigid framework makes it highly valuable for synthesizing novel pharmaceuticals . However, because it is handled as a dry powder, it presents distinct occupational hazards—specifically, the risk of aerosolization and inhalation during weighing and transfer.

This guide provides a comprehensive, self-validating operational protocol for handling this compound. We do not just list the required Personal Protective Equipment (PPE); we explain the causality behind each choice so you can build a fail-safe environment in your laboratory.

Physicochemical Hazard Profile

To design an effective safety protocol, we must first understand the physical properties of the compound that dictate its behavior in a laboratory setting. Summarizing these data points allows us to anticipate risks before they materialize .

PropertyValue / DescriptionOperational Implication
Chemical Name 2,4-Diazaspiro[5.5]undecane-1,3,5-trioneSpirobarbiturate structure; potential biological activity requires strict API handling protocols.
CAS Number 52-44-8Unique identifier for safety tracking and waste manifesting.
Molecular Formula C9H12N2O3Organic compound; requires compatible chemical disposal.
Physical State Solid (Powder)High risk of fugitive dust generation and micro-aerosolization during weighing.
Boiling Point ~333.1 °C (Estimated)Stable at room temperature; vapor risk is low, but particulate risk is high.
Water Solubility ~170.7 mg/L (25 °C)Low aqueous solubility; spills require specific solvent/surfactant cleanup rather than just water.
Risk-Assessed PPE Matrix: The Causality of Protection

When handling active pharmaceutical ingredients or complex intermediates, and mandate a multi-layered approach to PPE. Every piece of equipment must serve as part of a self-validating system where the failure of one layer is mitigated by the presence of another.

  • Respiratory Protection: NIOSH-Approved N95 or PAPR

    • The Rule: Wear an N95 respirator for standard bench-scale weighing. For large-scale compounding or spill cleanup, use a Powered Air-Purifying Respirator (PAPR).

    • The Causality: 2,4-Diazaspiro[5.5]undecane-1,3,5-trione is a fine powder. Manipulating it creates invisible micro-aerosols. Surgical masks only protect the environment from the wearer; an N95 forms a tight seal that protects the wearer's respiratory mucosa from airborne API particulates.

  • Dermal Protection: Double-Gloving (Powder-Free Nitrile)

    • The Rule: Always wear two pairs of ASTM-rated nitrile gloves. Replace the outer pair every 30 minutes or immediately if contaminated.

    • The Causality: Nitrile provides excellent chemical resistance. Double-gloving creates a self-validating barrier: the outer glove acts as the sacrificial layer that interacts with the chemical and equipment. When you remove the outer glove during doffing, the inner glove ensures your bare skin never touches potentially contaminated surfaces, preventing dermal absorption and cross-contamination.

  • Ocular Protection: Chemical Safety Goggles

    • The Rule: Use tight-fitting chemical safety goggles (not standard safety glasses).

    • The Causality: Standard safety glasses leave gaps at the top and sides. Airborne powder can settle into the tear ducts, leading to systemic absorption. Goggles provide a sealed micro-environment for the eyes.

  • Body Protection: Low-Permeability Disposable Gown

    • The Rule: Wear a disposable, lint-free gown with a closed back, solid front, and tight-fitting cuffs .

    • The Causality: Cloth lab coats absorb powders and can carry contamination outside the lab. A low-permeability gown ensures that any fugitive dust slides off or remains on a disposable layer that is discarded as hazardous waste before leaving the containment area.

Operational Handling Protocol: Step-by-Step Methodology

To maintain scientific integrity and personnel safety, follow this validated workflow for handling 2,4-Diazaspiro[5.5]undecane-1,3,5-trione.

Step 1: Pre-Operation Setup

  • Verify that the Containment Primary Engineering Control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood, is operational and maintaining negative pressure.

  • Line the work surface with a disposable, absorbent, plastic-backed preparation mat.

  • Gather all necessary reagents, spatulas, and anti-static weighing boats before beginning to minimize moving in and out of the hood.

Step 2: Donning PPE

  • Wash hands thoroughly with soap and water.

  • Don the inner pair of nitrile gloves.

  • Don the disposable gown, ensuring the cuffs cover the inner gloves.

  • Don the N95 respirator and perform a user seal check.

  • Don the chemical safety goggles.

  • Don the outer pair of nitrile gloves, pulling them over the cuffs of the gown.

Step 3: Weighing and Transfer

  • Open the container of 2,4-Diazaspiro[5.5]undecane-1,3,5-trione only inside the C-PEC.

  • Use a grounded, anti-static spatula to transfer the powder. (Causality: Static electricity can cause fine powders to repel and scatter, increasing aerosolization risks).

  • Cap the source container immediately after use.

  • Transfer the weighed compound into the reaction vessel and seal the vessel before removing it from the C-PEC.

Step 4: Doffing and Decontamination

  • Inside the hood, wipe down the exterior of the sealed reaction vessel with a compatible solvent (e.g., a mild alcohol/water solution) to remove any microscopic dust.

  • Remove the outer gloves and dispose of them in the cytotoxic/hazardous waste bin inside the hood.

  • Carefully fold the disposable preparation mat inward to trap any spilled powder and discard it.

  • Step away from the hood. Remove the gown by pulling it away from the neck and shoulders, rolling it inside out.

  • Remove goggles and respirator (handling only the straps).

  • Remove the inner gloves and immediately wash hands with soap and water.

Spill Response & Disposal Plan

Even with meticulous planning, spills occur. A rapid, systematic response prevents localized contamination from becoming a facility-wide exposure event .

Small Spills (< 5 grams or 5 mL of solution inside the C-PEC)

  • Isolate: Stop work immediately. Do not turn off the C-PEC ventilation.

  • Contain: Gently cover the powder with a damp absorbent pad (using water or a mild surfactant) to prevent aerosolization. Never sweep dry API powder.

  • Clean: Wipe the area from the perimeter inward to prevent spreading.

  • Decontaminate: Clean the surface three times using an EPA-approved detergent followed by sterile water.

  • Dispose: Place all cleanup materials into a sealable bag, then into a rigid, red hazardous/cytotoxic waste container.

Large Spills (Outside the C-PEC or > 5 grams)

  • Evacuate: Clear personnel from the immediate area and post a "Hazardous Spill" sign.

  • Escalate: Notify the Environmental Health and Safety (EHS) officer.

  • Advanced PPE: Cleanup personnel must don a PAPR, double gloves, chemical-resistant boots, and a full-body impermeable suit.

  • Execute: Follow the same wet-wiping protocol, ensuring all waste is manifested as hazardous chemical waste according to local regulations.

Process Visualization

The following diagram illustrates the logical flow of our self-validating handling and disposal system.

G Start Start: Hazard Assessment (2,4-Diazaspiro[5.5]undecane-1,3,5-trione) PPE Don Multi-Layer PPE (Double Nitrile, N95, Gown, Goggles) Start->PPE EngControl Transfer to C-PEC / Fume Hood (Negative Pressure) PPE->EngControl Handling Anti-Static Weighing & Transfer (Minimize Aerosolization) EngControl->Handling SpillCheck Spill Occurred? Handling->SpillCheck SpillResponse Wet-Wipe Spill Protocol (Prevent Dry Sweeping) SpillCheck->SpillResponse Yes Decon Triple-Clean Surfaces (Detergent & Water) SpillCheck->Decon No SpillResponse->Decon Waste Dispose as Hazardous Waste (Red Cytotoxic Bin) Decon->Waste Doffing Doff PPE & Wash Hands (Self-Validating Removal) Waste->Doffing

Operational Handling and Spill Response Workflow for 2,4-Diazaspiro[5.5]undecane-1,3,5-trione.

Conclusion

Handling complex spiro compounds like 2,4-Diazaspiro[5.5]undecane-1,3,5-trione requires more than just compliance; it requires a deep understanding of how physical properties interact with laboratory environments. By implementing engineering controls, a self-validating PPE matrix, and strict operational methodologies, research teams can safely unlock the therapeutic potential of these intricate molecules while safeguarding their most valuable asset: their personnel.

References
  • LookChem. "Spiro[pyrimidine-5,1'-cyclohexane]-2,4,6(1H,3H,5H)-trione Basic Information." LookChem Database. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs." United States Department of Labor. URL:[Link]

  • El Paso Community College (EPCC). "Safe Handling of Hazardous Drugs - USP <800>." EPCC Health & Safety. URL:[Link]

  • American Society of Health-System Pharmacists (ASHP). "Guidelines on Handling Hazardous Drugs." ASHP. URL:[Link]

  • National Institutes of Health (NIH) / PubChem. "2,4-Diazaspiro(5.5)undecane-1,3,5-trione, 7-methyl-." PubChem Database. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diazaspiro[5.5]undecane-1,3,5-trione
Reactant of Route 2
Reactant of Route 2
2,4-Diazaspiro[5.5]undecane-1,3,5-trione
© Copyright 2026 BenchChem. All Rights Reserved.